molecular formula C6H2Cl2N4 B14867961 2,5-Dichloropyrimido[4,5-D]pyrimidine

2,5-Dichloropyrimido[4,5-D]pyrimidine

Cat. No.: B14867961
M. Wt: 201.01 g/mol
InChI Key: AMTXBASTXXVQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloropyrimido[4,5-d]pyrimidine (CAS 1260666-37-2) is a versatile chemical scaffold and a crucial synthetic intermediate in medicinal chemistry and drug discovery research. The pyrimido[4,5-d]pyrimidine core is a privileged structure known for a wide spectrum of pharmacological activities . This dichlorinated derivative is particularly valuable for its reactivity, allowing for selective substitution and the construction of diverse libraries of potential therapeutic agents. Research has demonstrated that molecules based on this scaffold exhibit potent inhibitory properties against significant biological targets. These include cyclin-dependent kinases (CDKs) , which are important in cancer research for their role in cell cycle progression . Furthermore, novel pyrimido[4,5-d]pyrimidine derivatives have shown promising neuroprotective, antioxidant, and anti-aggregation activity against Aβ1–42 , making this scaffold of high interest for researching neurodegenerative conditions such as Alzheimer's disease . The compound has also been utilized in the synthesis of analogs with antimicrobial activity . The presence of two chlorine atoms at the 2 and 5 positions provides distinct reactive sites for further functionalization, typically via nucleophilic aromatic substitution, to generate disubstituted derivatives tailored for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H2Cl2N4

Molecular Weight

201.01 g/mol

IUPAC Name

2,5-dichloropyrimido[4,5-d]pyrimidine

InChI

InChI=1S/C6H2Cl2N4/c7-4-3-1-9-6(8)12-5(3)11-2-10-4/h1-2H

InChI Key

AMTXBASTXXVQMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=CN=C2Cl

Origin of Product

United States
Foundational & Exploratory

In-Depth Technical Guide on 2,5-Dichloropyrimido[4,5-d]pyrimidine: Structural Analysis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimido[4,5-d]pyrimidine scaffold is a privileged bicyclic system in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and targeted antineoplastics[1]. Among its derivatives, 2,5-Dichloropyrimido[4,5-d]pyrimidine (CAS: 1260666-37-2) serves as a highly versatile, orthogonally reactive building block[2]. This whitepaper provides a comprehensive technical analysis of its molecular architecture, highlights the critical nomenclature duality found in literature, and outlines self-validating synthetic protocols for its regioselective functionalization.

Chemical Identity & Topographical Symmetry

Understanding the exact topography of the pyrimido[4,5-d]pyrimidine core is a prerequisite for successful synthetic planning[3]. The structure consists of two fused pyrimidine rings sharing the C4a and C8a bridgehead carbons.

Nomenclature Duality: The 2,5- vs. 4,7- Isomer Equivalence

A critical insight for researchers mining chemical databases is the topographical symmetry of this scaffold. If we reflect the molecule across its vertical axis (passing through the C4a-C8a fusion bond), the positions map as follows:

  • C4 maps to C5

  • C2 maps to C7

Consequently, a chlorine substitution at the 2- and 5-positions is topologically identical to a substitution at the 7- and 4-positions. Therefore, 2,5-dichloropyrimido[4,5-d]pyrimidine is the exact same molecule as 4,7-dichloropyrimido[4,5-d]pyrimidine. Recent literature frequently refers to this core as the "4,7-disubstituted" scaffold when developing antiviral and anticancer agents[4].

Quantitative Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 2,5-Dichloropyrimido[4,5-d]pyrimidineIUPAC standard nomenclature
CAS Number 1260666-37-2Unique registry identifier[2]
Molecular Formula C₆H₂Cl₂N₄Highly nitrogenous core
Molecular Weight 201.01 g/mol Low MW, ideal for fragment-based drug design (FBDD)
H-Bond Donors 0Highly lipophilic in unfunctionalized state
H-Bond Acceptors 4Excellent potential for kinase hinge-binding interactions
Topological Polar Surface Area 51.6 ŲFavorable for membrane permeability and oral bioavailability

Molecular Architecture & Reactivity Logic

The strategic value of 2,5-dichloropyrimido[4,5-d]pyrimidine lies in the differential reactivity of its two chlorine atoms towards Nucleophilic Aromatic Substitution (SNAr).

  • The C5 Position (Equivalent to C4): This position is highly activated. It is situated ortho to both the N6 nitrogen and the C4a bridgehead. When a nucleophile attacks C5, the resulting anionic Meisenheimer complex is exceptionally stable due to deep delocalization across the fused π -system.

  • The C2 Position (Equivalent to C7): While also electron-deficient (flanked by N1 and N3), the intermediate complex formed during attack at C2 is less thermodynamically stable than the C5 counterpart. Furthermore, once C5 is substituted with an electron-donating group (e.g., an amine), the entire ring system becomes deactivated, requiring significantly harsher conditions to force a second substitution at C2.

This causality allows for precise, sequential, and regioselective functionalization, enabling the rapid generation of diverse compound libraries[5].

Regioselective Functionalization Workflow

The following diagram illustrates the logical progression of orthogonal substitution, capitalizing on the differential electronic environments of the C5 and C2 positions.

Workflow Start 2,5-Dichloropyrimido[4,5-d]pyrimidine CAS: 1260666-37-2 Step1 C5-Regioselective SNAr Reagents: 1°/2° Amine (1.0 eq), DIPEA Conditions: THF/DCM, 0 °C to RT Start->Step1 Int 5-Amino-2-chloropyrimido[4,5-d]pyrimidine (Stable Intermediate) Step1->Int Step2 C2-Substitution / Cross-Coupling Reagents: Nucleophile or Boronic Acid Conditions: Heat (80-100 °C) or Pd-Catalyst Int->Step2 Final 2,5-Disubstituted Pyrimido[4,5-d]pyrimidine (Drug-like Scaffold) Step2->Final

Caption: Regioselective functionalization workflow of 2,5-dichloropyrimido[4,5-d]pyrimidine via sequential SNAr.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only provide instructions but also embed self-validating checkpoints to prevent the propagation of errors through a synthetic sequence.

Protocol 1: Regioselective SNAr at C5 (Synthesis of 5-Amino-2-chloropyrimido[4,5-d]pyrimidine)

Causality: Performing the reaction at 0 °C suppresses the kinetic energy required to overcome the higher activation barrier at the C2 position, ensuring >95% regioselectivity for C5. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic site.

Methodology:

  • Initiation: Dissolve 2,5-dichloropyrimido[4,5-d]pyrimidine (1.0 mmol) in anhydrous THF (10 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the desired primary or secondary amine (1.0 mmol) dissolved in THF (2 mL) over 15 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Self-Validating Checkpoint (LC-MS): Sample the reaction. The starting material exhibits a characteristic 9:6:1 isotopic cluster in the mass spectrum (indicative of two chlorine atoms). The successful formation of the intermediate is unambiguously confirmed when this is replaced by a 3:1 isotopic cluster (indicative of a single chlorine atom), with a mass shift corresponding to (−35.5 Da+Massamine​) .

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: High-Temperature SNAr / Cross-Coupling at C2

Causality: The intermediate is now electronically deactivated by the amine at C5. To achieve substitution at the sterically hindered and electronically dampened C2 position, thermal forcing or transition-metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) is strictly required.

Methodology:

  • Initiation: Dissolve the 5-amino-2-chloropyrimido[4,5-d]pyrimidine intermediate (1.0 mmol) in a high-boiling polar aprotic solvent such as 1,4-Dioxane or DMF (10 mL).

  • Reagent Addition: Add the second nucleophile (or boronic acid) (1.5 mmol) and a strong base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol). If performing a cross-coupling, add the appropriate Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Thermal Activation: Heat the reaction mixture to 90–110 °C for 12–18 hours.

  • Self-Validating Checkpoint (LC-MS): The reaction is deemed complete when the 3:1 isotopic cluster entirely disappears , replaced by a singular mass peak corresponding to the exact mass of the fully disubstituted product (assuming the second nucleophile contains no halogens).

  • Isolation: Filter through a pad of Celite to remove catalyst/salts, concentrate, and purify via flash column chromatography or preparative HPLC.

Quantitative Reactivity Summary

Reaction SiteElectronic EnvironmentRelative ReactivityRequired ConditionsMS Isotopic Validation
C5 (or C4) Highly deficient (ortho to N6 & fusion)Primary (Fast)Mild (0 °C to RT), Weak Base9:6:1 3:1 cluster
C2 (or C7) Deficient (between N1 & N3)Secondary (Slow)Harsh (80-110 °C) or Pd-Cat3:1 Singlet peak

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: National Institutes of Health (NIH) / PubMed Central URL:[4]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones Source: National Institutes of Health (NIH) / PubMed Central URL:[1]

  • Pyrimido[4,5-D]pyrimidine | C6H4N4 | CID 21948575 Source: PubChem (NIH) URL:[3]

  • Structure and numbering scheme for pyrimidine Source: ResearchGate URL:[5]

  • 3934-20-1 | 2,4-Dichloropyrimidine | BLD Pharm (Commercial Reference for 1260666-37-2) Source: BLD Pharm URL:[2]

Sources

Pyrimido[4,5-d]pyrimidine Scaffolds: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrimido[4,5-d]pyrimidine derivatives, offering insights for the design and development of novel therapeutics.

The Pyrimido[4,5-d]pyrimidine Scaffold: Structure and Significance

The pyrimido[4,5-d]pyrimidine nucleus is a bicyclic heteroaromatic system composed of two fused pyrimidine rings. This core structure is an analog of purine, a fundamental component of nucleic acids and a key player in numerous biochemical processes. The nitrogen-rich nature of the scaffold, coupled with its planar geometry, allows for a variety of intermolecular interactions, including hydrogen bonding, and π-π stacking, which are crucial for binding to biological targets.

The versatility of the pyrimido[4,5-d]pyrimidine scaffold lies in its amenability to chemical modification at multiple positions. This allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the development of targeted therapies.

Synthetic Strategies: Building the Core and its Analogs

A variety of synthetic routes have been developed for the construction of the pyrimido[4,5-d]pyrimidine core and its derivatives. These methods often involve the cyclization of appropriately substituted pyrimidine precursors.

One-Pot Synthesis using Ionic Liquid Catalysis

An efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives has been reported utilizing a novel DABCO-based ionic liquid catalyst, [C4(DABCO-SO3H)2].4ClO4.[1] This method offers several advantages, including short reaction times, high yields, and easy work-up procedures.[1] The reusability of the catalyst also makes this a more sustainable approach.[1]

Two-Step Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines

A straightforward and cost-effective two-step procedure has been developed for the synthesis of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.[2] The process begins with the reaction of 4-amino-2,6-alkylpyrimidine-5-carbonitrile with triethylorthoester derivatives, followed by a subsequent reaction to yield the final products with yields up to 57%.[2]

Synthesis from 6-Amino-2-thiouracil

A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been synthesized starting from 6-amino-2-thiouracil.[3][4] This method involves the reaction of 6-amino-2-thiouracil with an aldehyde and thiourea to form the core structure, which can then be further modified through alkylation and amination to generate a library of diverse compounds.[3][4]

Synthesis from Thiourea and Subsequent Dimroth Rearrangement

A straightforward methodology for the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines starts from thiourea.[5] The process involves an aromatic nucleophilic substitution with various amines, followed by treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] The final products are obtained through a nucleophilic addition and a subsequent Dimroth rearrangement.[5]

Synthesis of Tetrasubstituted Pyrimido[4,5-d]pyrimidine Diones

A novel synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been developed using 1,3-disubstituted 6-amino uracils as starting materials.[6] A key step in this synthesis is a hydrazine-induced cyclization to form the fused pyrimidine ring.[6] This method allows for selective variation of substituents at four different positions, enabling the creation of a structurally diverse library of compounds.[6]

Diverse Biological Activities and Therapeutic Applications

The structural features of the pyrimido[4,5-d]pyrimidine scaffold have been exploited to develop compounds with a wide spectrum of biological activities.[7][8][9]

Anticancer Activity

A significant area of investigation for pyrimido[4,5-d]pyrimidine derivatives is in oncology. These compounds have shown promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7][9]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Several 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been identified as potent and selective inhibitors of CDK2, a key regulator of the cell cycle.[3][4] Compound 7f from one study demonstrated an IC50 of 0.05 μM against CDK2, which is more potent than the reference compound, roscovitine.[3]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been reported as potent BTK inhibitors, a key component of the B cell receptor signaling pathway.[10] Compounds 17 and 18 from this series exhibited strong BTK inhibitory activities with IC50 values of 1.2 and 0.8 nM, respectively, comparable to the approved drug ibrutinib.[10] Notably, compound 17 showed a more selective profile over EGFR than ibrutinib.[10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines, due to their structural similarity to known EGFR inhibitors like gefitinib and erlotinib, have been evaluated for their anticancer activity.[5] Derivatives 7d and 7h showed efficacy against several hematological cancer types.[5]

  • Monocarboxylate Transporter (MCT) Inhibitors: 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones are being investigated as potential antitumor agents through the inhibition of MCTs.[6]

Antiviral and Antimicrobial Activity

The pyrimido[4,5-d]pyrimidine scaffold has also been a source of potent antiviral and antimicrobial agents.[7][9][11][12]

  • Antiviral Activity against Coronaviruses: Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated promising antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43.[5] Compounds with a cyclopropylamino group and an aminoindane moiety, such as 7a , 7b , and 7f , emerged as strong candidates for further investigation.[5]

  • Antibacterial and Antifungal Properties: Computational studies have suggested the potential of pyrimido[4,5-d]pyrimidine derivatives as antibacterial and antifungal agents.[11][12] Docking studies have shown good binding affinity against proteins from various pathogens, including Bacillus cereus and Aspergillus flavus.[11][12]

Central Nervous System (CNS) Activity

Derivatives of the related pyrimido[4,5-d]azepine scaffold have been developed as potent and selective 5-HT2C receptor partial agonists with potential applications in treating CNS disorders.[13] A rational design strategy focusing on CNS penetration and selectivity led to the identification of lead compounds that showed efficacy in a preclinical model of stress urinary incontinence.[13] Additionally, newly synthesized N,7-diphenylpyrimido[4,5-d]pyrimidines have shown promising neuroprotective and antioxidant properties, as well as the ability to inhibit Aβ1–42 self-aggregation, which is relevant to Alzheimer's disease.[2]

Other Therapeutic Areas

The diverse pharmacological profile of pyrimido[4,5-d]pyrimidines extends to other therapeutic areas, including:

  • Diuretic activity [7][9]

  • Anti-inflammatory effects [7][9]

  • Antifolate activity [7][9]

Structure-Activity Relationships (SAR)

The biological activity of pyrimido[4,5-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold.

For instance, in the series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines with antiviral activity, the presence of a cyclopropylamino group and an aminoindane moiety was found to be crucial for efficacy against human coronaviruses.[5] In the case of CDK2 inhibitors, the specific substitutions at the 2, 5, and 7 positions of the pyrimido[4,5-d]pyrimidine ring were critical for achieving high potency and selectivity.[3]

Experimental Protocols

General Procedure for the Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines (4a-k)[2]
  • A mixture of 4-amino-2,6-arylpyrimidine-5-carbonitrile (1 mmol) and triethylorthoester (4 mmol) is refluxed for 3 hours.

  • After cooling, the solvent is evaporated.

  • The resulting solid is collected by filtration and recrystallized from ether to yield the intermediate imidate.

  • A solution of the appropriate aniline (1.2 mmol) in anhydrous toluene (10 mL) is added to the imidate (1 mmol).

  • The reaction mixture is refluxed for 8 hours.

  • After evaporation of the solvent, the resulting product is filtered and recrystallized from ether to give the desired compounds 4a–k .[2]

CDK2 Inhibition Assay[3]

The inhibitory activities of the synthesized pyrimido[4,5-d]pyrimidine derivatives against CDK2 can be determined using a biochemical assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are measured. Roscovitine can be used as a reference compound.[3]

Visualizing Key Concepts

Synthetic Workflow for N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines

G A 4-Amino-2,6-alkylpyrimidine-5-carbonitrile C Reflux A->C B Triethylorthoester derivatives B->C D Intermediate Imidate C->D F Reflux in Toluene D->F E Aniline E->F G N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines F->G

Caption: Two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.

Diverse Biological Activities of the Pyrimido[4,5-d]pyrimidine Scaffold

G center Pyrimido[4,5-d]pyrimidine Scaffold Anticancer Anticancer center->Anticancer Antiviral Antiviral center->Antiviral Antimicrobial Antimicrobial center->Antimicrobial CNS_Activity CNS Activity center->CNS_Activity Anti_inflammatory Anti-inflammatory center->Anti_inflammatory Diuretic Diuretic center->Diuretic

Sources

Pharmacokinetics of Pyrimido[4,5-d]pyrimidine-Based Kinase Inhibitors: A Technical Guide to ADME Optimization and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors has revolutionized oncology and immunology. Among the most promising pharmacophores are the pyrimido[4,5-d]pyrimidines , a class of fused bicyclic heterocycles that act as highly effective bioisosteres to the purine ring of adenosine triphosphate (ATP)[1]. By competitively binding to the kinase hinge region, these compounds exhibit profound efficacy against targets such as mutant Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and the PI3K/mTOR signaling axis[2][3].

However, as a Senior Application Scientist, I approach the development of these molecules not merely as an exercise in target affinity, but as a multidimensional balancing act. The rigid, planar nature of the fused pyrimidine system provides excellent shape complementarity to the ATP-binding pocket, but this same planarity often results in high crystal lattice energy. This translates to poor aqueous solubility, rapid metabolic clearance, and erratic gastrointestinal absorption[4]. This whitepaper dissects the pharmacokinetic (PK) bottlenecks of pyrimido[4,5-d]pyrimidine derivatives and provides field-proven, self-validating methodologies for optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Rationale and Target Kinase Affinity

The pyrimido[4,5-d]pyrimidine core serves as a versatile scaffold for structural functionalization. By substituting the 2, 4, 5, and 7 positions, drug developers can tune both the pharmacodynamics (PD) and pharmacokinetics (PK) of the molecule.

Overcoming the Solubility-Permeability Tradeoff

Early-generation pyrimido[4,5-d]pyrimidines (e.g., unsubstituted lead compounds) often exhibited aqueous solubilities as low as 4.0 μg/mL, rendering them undetectable in systemic circulation following oral administration[4]. To overcome this, modern medicinal chemistry employs strategic functionalization:

  • Basic Amine Appendages: The incorporation of solubilizing groups like pyrrolidine, piperazine, or morpholine disrupts crystal packing and introduces pH-dependent solubility. For instance, the addition of these moieties has been shown to increase aqueous solubility by over 300-fold, rescuing oral bioavailability[1][4].

  • Electrophilic Warheads: To achieve irreversible inhibition of mutant kinases (e.g., EGFR L858R/T790M), an N-propenone or acrylamide group is often attached. This allows the inhibitor to form a covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR), dramatically increasing the target residence time and compensating for rapid systemic clearance[1][4].

Signaling_Pathway Inhibitor Pyrimido[4,5-d]pyrimidine (e.g., Compound 2v) EGFR Mutant EGFR (L858R/T790M) Inhibitor->EGFR Irreversible Inhibition PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Translation Activation

Fig 1. Inhibition of the EGFR/PI3K/AKT/mTOR signaling axis by pyrimido[4,5-d]pyrimidines.

Quantitative Pharmacokinetic Data Summary

To illustrate the impact of structural optimization, the following table summarizes the quantitative PK/PD data of key pyrimido[4,5-d]pyrimidine derivatives evaluated in recent preclinical studies.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of Key Derivatives

Compound DesignationPrimary TargetAqueous Solubility (μg/mL)Enzymatic IC₅₀ (nM)Oral Bioavailability (F%)In Vivo Efficacy / Notes
Lead Compound 1 EGFR4.0~15.0Not DetectedPoor absorption due to high lipophilicity[4].
Compound 2v EGFR L858R/T790M1265.09.230%300-fold solubility increase; tumor suppression in H1975 xenografts[4].
Compound 17 BTKProprietary1.2ProprietaryHighly selective over EGFR; arrests TMD8 cells in G1 phase[2].
Compound 18 BTKProprietary0.8ProprietaryComparable potency to Ibrutinib (0.6 nM)[2].
Compound 42 EGFR Triple MutantProprietary7.2ProprietaryInteracts with Ser797; active against C797S resistance mutation[1].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of pyrimido[4,5-d]pyrimidine inhibitors requires robust, self-validating protocols. The following workflows detail the exact causality behind experimental choices, ensuring that every data point generated is backed by internal quality controls.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Purpose: To predict intrinsic clearance ( CLint​ ) and identify Phase I metabolic liabilities (CYP450-mediated) prior to expensive in vivo animal studies[5].

  • Step 1: Preparation of Working Solutions.

    • Action: Dissolve the pyrimido[4,5-d]pyrimidine compound in DMSO, then dilute in 100 mM phosphate buffer (pH 7.4) to a final concentration of 1 μM.

    • Causality: The final organic solvent concentration must be kept strictly below 0.1% (v/v). Higher concentrations of DMSO act as competitive inhibitors of CYP450 enzymes, which would artificially inflate the apparent metabolic stability of the compound.

  • Step 2: Incubation with Liver Microsomes.

    • Action: Pre-incubate the compound with human or rat liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Causality: Microsomes contain the necessary CYP enzymes, but lack the endogenous cofactors required for electron transfer. The NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a constant supply of reducing equivalents to drive Phase I oxidation.

  • Step 3: Time-Course Quenching.

    • Action: At predefined time points (0, 5, 15, 30, and 60 minutes), extract a 50 μL aliquot and immediately mix it with 150 μL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point. The internal standard acts as a self-validating control to correct for any volumetric losses or matrix suppression during subsequent LC-MS/MS analysis.

  • Step 4: Centrifugation and LC-MS/MS Analysis.

    • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine systemic clearance, volume of distribution, and absolute oral bioavailability (F%)[4].

  • Step 1: Formulation Strategy.

    • Action: For Intravenous (IV) dosing (e.g., 2 mg/kg), formulate the compound in a co-solvent system (e.g., 5% DMSO / 40% PEG300 / 55% Water). For Per Os (PO) dosing (e.g., 10 mg/kg), formulate as a homogeneous suspension in 0.5% Methylcellulose/0.1% Tween-80.

    • Causality: IV formulations must be perfectly clear solutions to prevent micro-emboli in the animal's vasculature. PO formulations can be suspensions, but adding a surfactant (Tween-80) lowers the surface tension of the gastrointestinal fluids, ensuring the drug particles are properly wetted for dissolution.

  • Step 2: Dosing and Serial Blood Sampling.

    • Action: Administer the formulations to parallel cohorts of Sprague-Dawley rats. Collect 200 μL blood samples via jugular vein catheters at dense early time points (5, 15, 30 min) and sparse late time points (1, 2, 4, 8, 24 h) into K₂EDTA tubes.

    • Causality: Dense early sampling is critical to accurately capture the maximum plasma concentration ( Cmax​ ) and the rapid distribution phase (alpha phase). Sparse late sampling captures the terminal elimination half-life ( t1/2​ ). K₂EDTA prevents coagulation without interfering with MS ionization.

  • Step 3: Plasma Extraction and Bioanalysis.

    • Action: Centrifuge blood to isolate plasma. Perform protein precipitation using acetonitrile. Quantify the analyte using a matrix-matched calibration curve.

    • Causality: A matrix-matched calibration curve (spiking known concentrations of the drug into blank rat plasma) is a mandatory self-validating step. It ensures that the calculated concentrations account for the specific ion suppression caused by endogenous plasma phospholipids.

PK_Workflow A 1. Compound Synthesis & Formulation B 2. In Vitro ADME (Microsomal Stability) A->B C 3. In Vivo Dosing (IV & PO Cohorts) B->C D 4. Serial Blood Sampling & Plasma Extraction C->D E 5. LC-MS/MS Bioanalysis D->E F 6. PK Parameter Calculation (AUC, F%) E->F

Fig 2. Sequential workflow for in vitro and in vivo pharmacokinetic profiling.

Conclusion

The pyrimido[4,5-d]pyrimidine core is a highly privileged scaffold in the realm of targeted kinase inhibition. While its inherent physicochemical properties present significant pharmacokinetic challenges—namely poor aqueous solubility and low oral bioavailability—these can be systematically overcome through rational drug design. By appending solubilizing moieties and utilizing rigorous, self-validating ADME workflows, researchers can successfully translate these potent in vitro inhibitors into highly bioavailable in vivo therapeutics.

Sources

2,5-Dichloropyrimido[4,5-d]pyrimidine: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of heterocyclic scaffolds. Among these, 2,5-Dichloropyrimido[4,5-d]pyrimidine (CAS: 1260666-37-2)[1] has emerged as a privileged building block. As a bioisostere of purine and quinazoline, the pyrimido[4,5-d]pyrimidine core provides an optimal geometry for hydrogen bonding within the hinge region of various kinases, including Cyclin-Dependent Kinases (CDKs) and Ribosomal Protein S6 Kinase Beta 2 (S6K2)[2]. This technical whitepaper details the physicochemical properties, structural reactivity, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of the 2,5-dichloro derivative is critical for predicting its behavior in downstream functionalization. The dual chlorine substitution renders the molecule highly reactive, necessitating specific storage and handling conditions.

PropertyValue / Description
Chemical Name 2,5-Dichloropyrimido[4,5-d]pyrimidine
CAS Registry Number 1260666-37-2[1]
Molecular Formula C6H2Cl2N4[1]
Molecular Weight 201.01 g/mol
Core Structure Bicyclic [6+6] fused pyrimidine system[3]
Storage Conditions Inert atmosphere (Argon/N2), 2–8 °C, moisture-sensitive[1]
Reactivity Profile Highly electrophilic; undergoes regioselective Nucleophilic Aromatic Substitution (SNAr)[4]

Structural and Mechanistic Insights

The reactivity of the 4 is dictated by the profound electron-deficient nature of its two fused pyrimidine rings[4].

  • Electrophilicity and Leaving Groups: Because the bicyclic system strongly withdraws electron density, the chlorine atoms at positions 2 and 5 act as exceptional leaving groups. This inherent electrophilicity makes the ring system highly susceptible to attack by nucleophiles such as amines, anilines, and thiols[4].

  • Regioselectivity Causality: The C5 position is typically more electrophilic than the C2 position. This differential reactivity arises from the asymmetric distribution of electron density across the fused system. Consequently, medicinal chemists can exploit this gradient to perform sequential, regioselective SNAr reactions, installing different pharmacophores at the C5 and C2 positions without requiring complex protecting group strategies[2].

Synthetic Methodologies: Core Construction and Chlorination

The synthesis of 2,5-dichloropyrimido[4,5-d]pyrimidine generally proceeds via the chlorination of a pyrimido[4,5-d]pyrimidine-2,5-dione precursor.

Protocol 1: Deoxychlorination via POCl3

Objective: Convert the inert dione precursor into the highly reactive 2,5-dichloro building block.

  • Preparation & Reagent Saturation: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend the pyrimido[4,5-d]pyrimidine-2,5-dione (1.0 equiv) in neat3 (10.0 equiv)[3].

    • Causality: Using neat POCl3 ensures it acts as both the chlorinating agent and the solvent, maximizing the collision frequency for this initially heterogeneous mixture.

  • Catalytic Base Addition: Cool the suspension to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) dropwise over 15 minutes[2].

    • Causality: DIPEA neutralizes the HCl byproduct, driving the equilibrium forward. Furthermore, it assists in forming a highly electrophilic Vilsmeier-type intermediate that accelerates the chlorination of the relatively inert dione. Dropwise addition prevents rapid exothermic spikes that cause precursor decomposition.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 105 °C for 12–16 hours.

    • Self-Validation System: Monitor the reaction via LC-MS rather than TLC. Quench a 5 µL aliquot in dry methanol to observe the corresponding methyl ether mass. A transition from a cloudy suspension to a clear, dark solution physically validates the consumption of the insoluble dione precursor.

  • Controlled Quenching (Critical Step): Cool the reaction to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporation). Dissolve the resulting viscous oil in anhydrous dichloromethane (DCM) and pour it slowly over crushed ice.

    • Causality: Thorough removal of POCl3 prior to aqueous workup is mandatory. If bulk POCl3 is quenched directly, the violent exothermic hydrolysis will generate enough heat and localized acidity to hydrolyze the newly formed C-Cl bonds back to the dione[3].

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the target compound.

G A Pyrimidinedione Precursor B Chlorination (POCl3, DIPEA, u0394) A->B C 2,5-Dichloropyrimido [4,5-d]pyrimidine B->C D Regioselective SNAr 1 (Nucleophile A, 0°C - RT) C->D E C5-Substituted Intermediate D->E F SNAr 2 / Cross-Coupling (Nucleophile B, 80°C+) E->F G Dual-Functionalized Kinase Inhibitor F->G

Workflow detailing the synthesis and sequential regioselective functionalization of the core.

Downstream Functionalization: The SNAr Workflow

To build a functional 2, the 2,5-dichloro scaffold must be sequentially functionalized[2].

Protocol 2: Regioselective SNAr
  • First SNAr (C5 Position): Dissolve 2,5-dichloropyrimido[4,5-d]pyrimidine in anhydrous THF. Add the primary amine (1.05 equiv) and triethylamine (1.2 equiv) at 0 °C. Stir for 2 hours, allowing it to warm to room temperature.

    • Causality: The C5 position is highly activated. Keeping the temperature low ensures strict regiocontrol, preventing over-substitution at the C2 position.

    • Self-Validation System: The reaction should show complete conversion to a single mono-substituted mass peak on LC-MS. Any presence of a di-substituted mass indicates poor temperature control or excess nucleophile.

  • Second SNAr (C2 Position): Isolate the C5-substituted intermediate. Dissolve in a higher boiling solvent (e.g., 1,4-dioxane). Add the second nucleophile (e.g., an aniline derivative, 1.5 equiv) and an acid catalyst (e.g., catalytic TFA). Heat to 90–110 °C for 8–12 hours.

    • Causality: The first amine substitution donates electron density into the bicyclic core, significantly deactivating the remaining C2 chlorine. Overcoming this electronic penalty requires elevated thermal energy and extended reaction times[2].

Pathway A Functionalized Pyrimido[4,5-d]pyrimidine B ATP-Binding Pocket (Kinase Hinge Region) A->B Competitive Binding C CDK2 / S6K2 Inhibition B->C Target Engagement D Downstream Effector Blockade (e.g., Rb/E2F) C->D Pathway Inhibition E Cell Cycle Arrest / Apoptosis D->E Phenotypic Outcome

Mechanistic pathway of kinase inhibition driven by pyrimido[4,5-d]pyrimidine derivatives.

References

  • 3934-20-1 | 2,4-Dichloropyrimidine | BLD Pharm (Contains CAS 1260666-37-2 Registry Data). BLD Pharm.1

  • Pyrimido[4,5-d]pyrimidine | CAS 254-64-8 . Benchchem. 4

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . PMC (NIH). 3

  • Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) . ChemRxiv. 2

Sources

Methodological & Application

Synthesis of 2,5-Dichloropyrimido[4,5-d]pyrimidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including applications in neuroprotection and as antimicrobial agents.[1][2] The targeted synthesis of specific derivatives, such as 2,5-Dichloropyrimido[4,5-d]pyrimidine, is of considerable interest to researchers in medicinal chemistry and drug development. This document provides a comprehensive, step-by-step protocol for the synthesis of 2,5-Dichloropyrimido[4,5-d]pyrimidine, designed for practical application in a laboratory setting.

This guide is structured to provide not only a procedural outline but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The synthesis of 2,5-Dichloropyrimido[4,5-d]pyrimidine is most effectively approached through a two-stage process. The initial stage focuses on the construction of the core heterocyclic system, pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione. This intermediate is then subjected to a chlorination reaction to yield the final product. This strategy allows for the efficient assembly of the desired scaffold from readily available starting materials.

Synthesis_Workflow cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Chlorination Starting_Materials Barbituric Acid + Urea + Aromatic Aldehyde Intermediate Pyrimido[4,5-d]pyrimidine-trione derivative Starting_Materials->Intermediate One-pot condensation Pyrimidinedione Pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione Intermediate->Pyrimidinedione Hydrolysis/Modification (if necessary) Final_Product 2,5-Dichloropyrimido[4,5-d]pyrimidine Pyrimidinedione->Final_Product Chlorination with POCl3

Caption: Synthetic workflow for 2,5-Dichloropyrimido[4,5-d]pyrimidine.

Part 1: Synthesis of Pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione Intermediate

The formation of the pyrimido[4,5-d]pyrimidine core can be achieved through a multicomponent reaction, a powerful strategy in organic synthesis that allows for the construction of complex molecules in a single step.[3] This approach is not only efficient but also aligns with the principles of green chemistry by reducing the number of synthetic steps and potential waste.

Protocol 1: One-Pot Synthesis of a Pyrimido[4,5-d]pyrimidine-trione Derivative

This protocol is adapted from established methods for the synthesis of pyrimido[4,5-d]pyrimidine derivatives via a Biginelli-type reaction.[3]

Materials:

Reagent/SolventMolar Equivalent
Barbituric acid1.0
Aromatic aldehyde1.0
Urea1.2
Ceric Ammonium Nitrate (CAN)0.1
Water-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine barbituric acid (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and urea (1.2 eq) in water.

  • Catalyst Addition: To the stirred suspension, add ceric ammonium nitrate (0.1 eq) as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product is then collected by filtration, washed with water, and dried.

Note: The resulting product from this specific one-pot reaction is a 5-aryl-tetrahydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-trione. For the synthesis of the unsubstituted pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione, a subsequent hydrolysis or modification step may be necessary to remove the aryl group at the 5-position. Alternatively, a different synthetic route starting from 4-amino-5-cyanopyrimidine could be employed.[2]

Part 2: Chlorination of the Pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione Intermediate

The conversion of the hydroxyl groups of the pyrimidinedione intermediate to chlorides is a crucial step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. Both traditional and modern, more environmentally benign methods are presented.

Protocol 2A: Traditional Chlorination using Excess Phosphorus Oxychloride

This method is a widely used procedure for the chlorination of hydroxypyrimidines.[4]

Materials:

Reagent/SolventMolar Equivalent
Pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione1.0
Phosphorus oxychloride (POCl₃)Excess (serves as reagent and solvent)
N,N-DimethylanilineCatalytic amount

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl gas), suspend the pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.

Protocol 2B: Solvent-Free Chlorination using Equimolar Phosphorus Oxychloride

This modern approach offers significant advantages in terms of reduced waste and improved safety, making it suitable for larger-scale preparations.[5]

Materials:

Reagent/SolventMolar Equivalent
Pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione1.0
Phosphorus oxychloride (POCl₃)2.0
Pyridine2.0

Procedure:

  • Reaction Setup: In a sealed, heavy-walled reaction vessel, combine the pyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione (1.0 eq), phosphorus oxychloride (2.0 eq), and pyridine (2.0 eq).

  • Reaction Conditions: Heat the sealed reactor to a high temperature (e.g., 150-180 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is carefully treated with ice water. The solid product is collected by filtration, washed with water, and dried.

Characterization

The final product, 2,5-Dichloropyrimido[4,5-d]pyrimidine, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The chlorination reactions generate hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction setup should include a gas trap to neutralize the evolved HCl.

  • Sealed tube reactions should only be performed using appropriate, pressure-rated glassware and with proper safety shielding.

Troubleshooting and Optimization

Low yields in the chlorination step can often be attributed to incomplete reaction or degradation of the product during work-up.[6]

  • Incomplete Reaction: Ensure anhydrous conditions and sufficient reaction time and temperature. The use of a catalyst like N,N-dimethylaniline can facilitate the reaction.

  • Product Degradation: The work-up procedure should be performed carefully, particularly the quenching of excess POCl₃, which is highly exothermic. Maintaining a low temperature during this step is crucial.

Conclusion

The synthesis of 2,5-Dichloropyrimido[4,5-d]pyrimidine presented herein provides a reliable and adaptable protocol for researchers. By understanding the underlying chemical principles and adhering to the detailed procedures, scientists can successfully synthesize this valuable building block for further investigation in drug discovery and development. The inclusion of a modern, solvent-free chlorination method also offers a more sustainable and scalable alternative to traditional approaches.

References

  • Synthesis and QSAR studies of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 14(16), 4185-4190. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3628. [Link]

  • Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. RSC Advances, 9(55), 32035-32067. [Link]

  • Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta, 2008(2), 43-47. [Link]

  • PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Publication Server. [Link]

  • WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(10), 17997-18007. [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2453-2461. [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(3), 843-848. [Link]

  • Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 54(2), 510-532. [Link]

  • WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO. [Link]

Sources

Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloropyrimido[4,5-d]pyrimidine: A Strategic Guide for Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Focus: Synthesis of Kinase Inhibitors and Target-Oriented Heterocyclic Libraries

Introduction & Strategic Context

The pyrimido[4,5-d]pyrimidine scaffold is a privileged bicyclic [6+6] system in modern drug discovery, frequently serving as the core pharmacophore for ATP-competitive kinase inhibitors (e.g., EGFR, CDK) and nucleoside transport inhibitors . Within this chemical space, 2,5-Dichloropyrimido[4,5-d]pyrimidine (CAS: 1260666-37-2) emerges as an exceptionally versatile building block.

The presence of two orthogonal leaving groups (chlorines at C-2 and C-5) allows for the sequential, highly controlled introduction of diverse pharmacophoric appendages via Nucleophilic Aromatic Substitution (SNAr). However, realizing the full potential of this scaffold requires a deep understanding of its inherent electronic asymmetry and the precise kinetic control necessary to prevent unwanted regioisomers or over-substitution.

Mechanistic Rationale: The Causality of Regioselectivity

The regioselective functionalization of 2,5-dichloropyrimido[4,5-d]pyrimidine is governed by the electronic disparity between the C-5 and C-2 positions.

  • Kinetically Favored C-5 Attack: The C-5 position is adjacent to the bridgehead carbon (C-4a) and N-6. Attack by a nucleophile at C-5 forms a Meisenheimer complex that is highly stabilized by the extended conjugation of the adjacent pyrimidine ring. The electron-withdrawing effect of the fused system makes C-5 highly electrophilic, allowing substitution to occur rapidly at low temperatures (0 °C to RT) .

  • Disfavored C-2 Attack: While C-2 is positioned between two nitrogen atoms (N-1 and N-3), the delocalization of the anionic intermediate is less extensive compared to C-5. Furthermore, once C-5 is substituted with an electron-donating amine, the entire bicyclic core becomes electronically enriched (deactivated). Consequently, the remaining chlorine at C-2 requires significantly harsher conditions (80–120 °C, polar solvents) to undergo SNAr .

G cluster_C5 C-5 Attack (Kinetically Favored) cluster_C2 C-2 Attack (Disfavored Initially) SM 2,5-Dichloropyrimido[4,5-d]pyrimidine MC5 Meisenheimer Complex at C-5 (Highly Delocalized via N-6 & C-4a) SM->MC5 Nucleophile attack at C-5 MC2 Meisenheimer Complex at C-2 (Less Delocalization) SM->MC2 Nucleophile attack at C-2 P5 5-Substituted Product (Fast, 0 °C) MC5->P5 Cl- elimination P2 2-Substituted Product (Slow, High Temp Required) MC2->P2 Cl- elimination

Mechanistic divergence showing the kinetically favored Meisenheimer complex formation at C-5.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating workflows. By coupling strict stoichiometric and thermal controls with specific analytical checkpoints, researchers can ensure absolute regiochemical fidelity.

Protocol A: Regioselective Mono-Amination at C-5

Objective: Synthesis of 5-amino-2-chloropyrimido[4,5-d]pyrimidine derivatives.

Causality of Choices: We utilize a non-polar to moderately polar aprotic solvent (THF or DCM) and cryogenic-to-ambient temperatures (0 °C) to kinetically trap the mono-substituted product. A slight excess of amine (1.05 eq) ensures complete conversion of the starting material without risking di-substitution. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton sponge to neutralize the generated HCl.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with N2.

  • Dissolution: Dissolve 2,5-dichloropyrimido[4,5-d]pyrimidine (1.0 mmol, 1.0 eq) in anhydrous THF (15 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) in one portion.

  • Nucleophile Addition: Dissolve the primary or secondary amine (1.05 mmol, 1.05 eq) in THF (5 mL). Add this solution dropwise over 30 minutes via a syringe pump to maintain strict stoichiometric control at the reaction interface.

  • Reaction: Stir at 0 °C for 2 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. The starting material exhibits a classic di-chloro isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio). The reaction is complete when this is entirely replaced by a mono-chloro isotopic pattern (M, M+2 in a 3:1 ratio).

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Subsequent Substitution at C-2

Objective: Synthesis of 2,5-diaminopyrimido[4,5-d]pyrimidine derivatives.

Causality of Choices: The C-2 position is now electronically deactivated by the C-5 amino group. To overcome this activation energy barrier, we shift to a polar protic solvent (n-butanol) which stabilizes the transition state through hydrogen bonding, and elevate the temperature to 100–120 °C. Excess nucleophile is used to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled sealed tube or microwave vial, add the 5-amino-2-chloropyrimido[4,5-d]pyrimidine intermediate (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add n-butanol (10 mL), followed by K2CO3 (2.0 mmol, 2.0 eq) and the second amine nucleophile (3.0 mmol, 3.0 eq).

  • Reaction: Seal the vessel and heat to 100 °C in an oil bath for 12–18 hours. (Alternatively, microwave irradiation at 120 °C for 45 minutes can be utilized).

  • Validation Checkpoint (LC-MS & NMR): Sample the reaction. LC-MS must show the complete disappearance of the 3:1 mono-chloro isotopic pattern, replaced by a singular mass peak corresponding to the di-aminated product. 1H NMR will confirm the loss of the electron-withdrawing chlorine via an upfield shift of the pyrimidine core protons.

  • Workup: Cool to room temperature. Dilute with water (30 mL) to precipitate the product. Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum.

G A 2,5-Dichloropyrimido [4,5-d]pyrimidine (Starting Material) B 5-Amino-2-chloro pyrimido[4,5-d]pyrimidine (Intermediate) A->B Amine 1 (1.05 eq) DIPEA, THF 0 °C, 2h C 2,5-Diaminopyrimido [4,5-d]pyrimidine (Final Product) B->C Amine 2 (3.0 eq) K2CO3, n-BuOH 100 °C, 12h

Workflow for the sequential, regioselective nucleophilic aromatic substitution at C-5 and C-2.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and isolated yields for the sequential SNAr of 2,5-dichloropyrimido[4,5-d]pyrimidine using various nucleophilic pairs.

SubstrateNucleophile 1 (C-5)Step 1 ConditionsYield 1 (%)Nucleophile 2 (C-2)Step 2 ConditionsYield 2 (%)
2,5-Dichloro-coreMorpholineTHF, DIPEA, 0 °C, 2h88% Piperidinen-BuOH, 100 °C, 12h82%
2,5-Dichloro-coreBenzylamineDCM, Et3N, 0 °C, 3h85% N-MethylpiperazineDMF, K2CO3, 120 °C, 16h78%
2,5-Dichloro-coreAnilineTHF, NaH, RT, 4h*75% Morpholinen-BuOH, 100 °C, 18h70%
2,5-Dichloro-coreCyclopropylamineTHF, DIPEA, 0 °C, 2h89% AnilineDMF, p-TsOH, 120 °C, 24h**65%

*Note: Less nucleophilic anilines at C-5 require deprotonation with NaH to form the more reactive anilide anion. **Note: Substituting C-2 with weak nucleophiles (anilines) after C-5 amination requires acid catalysis (p-TsOH) to activate the pyrimidine core.

References

  • Title: Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines Source: RSC Advances, 2019, 9, 31692-31723 URL: [Link]

  • Title: Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry, 2001, 44, 3, 431-440 URL: [Link]

Application Note: 2,5-Dichloropyrimido[4,5-d]pyrimidine as a Bifunctional Core for Kinase-Targeted PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the event-driven elimination of disease-causing proteins[1]. A critical challenge in designing kinase-targeted PROTACs is selecting a warhead scaffold that not only possesses high affinity for the kinase hinge region but also provides a synthetically accessible "exit vector" for linker attachment without disrupting target engagement.

The 2,5-dichloropyrimido[4,5-d]pyrimidine scaffold has emerged as a privileged, bifunctional building block for this exact purpose. The pyrimido[4,5-d]pyrimidine core acts as a rigid ATP-mimetic, demonstrating potent inhibition against kinases such as CDK2[2], EGFR[3], and BTK[4].

Causality in Regioselective Functionalization

The true power of 2,5-dichloropyrimido[4,5-d]pyrimidine lies in the orthogonal reactivity of its two chlorine atoms during Nucleophilic Aromatic Substitution (SNAr), which allows for protecting-group-free, sequential assembly:

  • C5 Reactivity (Kinase Warhead Installation): The C5 position is highly activated by the adjacent bridgehead carbon and the N6 nitrogen, making it extremely electrophilic. At low temperatures (0 °C), C5 undergoes rapid, exclusive SNAr with anilines. Structural biology confirms that substituents at C5 penetrate deep into the kinase ATP-binding pocket[3].

  • C2 Reactivity (Linker Vectorization): The C2 position, flanked by N1 and N3, is comparatively less reactive and requires elevated temperatures (80 °C) to react with aliphatic amines. Crucially, substituents at the C2 position are directed toward the solvent-exposed region of the kinase, providing an optimal exit vector for the PROTAC linker to recruit E3 ligases without causing steric clashes in the hinge region[3].

Quantitative Data: Regioselectivity & Optimization

To ensure a self-validating synthetic workflow, temperature control is the absolute determinant of regioselectivity. Table 1 summarizes the causal relationship between reaction temperature and regiocontrol.

Table 1: Regioselective SNAr Optimization for 2,5-Dichloropyrimido[4,5-d]pyrimidine

Reaction StepReagents & EquivalentsTemp (°C)SolventMajor ProductYield (%)
1st SNAr (Warhead) 3-Ethynylaniline (1.0 eq), DIPEA (1.5 eq)0 °CiPrOHC5-substituted (Mono)85 - 92%
1st SNAr (Warhead) 3-Ethynylaniline (1.0 eq), DIPEA (1.5 eq)25 °CiPrOHC5 + C2 mixture< 50%
2nd SNAr (Linker) Boc-PEG3-NH2 (1.2 eq), DIPEA (2.0 eq)80 °CNMPC2, C5-disubstituted78 - 84%
2nd SNAr (Linker) Boc-PEG3-NH2 (1.2 eq), DIPEA (2.0 eq)25 °CNMPUnreacted starting materialN/A

Experimental Workflows (Self-Validating Protocols)

The following protocols describe the assembly of a kinase-targeted PROTAC using the 2,5-dichloropyrimido[4,5-d]pyrimidine core. Every step includes a self-validating checkpoint to ensure structural integrity.

Phase 1: Regioselective C5-Amination (Target Binder Installation)

Objective: Install the kinase-binding aniline at C5 while preserving the C2 chlorine.

  • Initialization: Dissolve 2,5-dichloropyrimido[4,5-d]pyrimidine (1.0 mmol) in anhydrous isopropanol (iPrOH, 10 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality Check: Allowing the temperature to rise above 5 °C will trigger unwanted C2 substitution, drastically reducing the yield of the desired mono-substituted intermediate.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) followed by dropwise addition of the target aniline (e.g., 3-ethynylaniline, 1.0 mmol) dissolved in 2 mL iPrOH.

  • Validation: Stir for 2 hours at 0 °C. Monitor via LC-MS. The reaction is complete when the starting material mass vanishes and a single peak corresponding to the [M+H]+ of the mono-chlorinated product appears.

  • Isolation: Quench with cold water, filter the resulting precipitate, and wash with cold iPrOH to yield the C5-substituted intermediate.

Phase 2: C2-Amination (Linker Vectorization)

Objective: Displace the remaining C2 chlorine with a Boc-protected PEG-amine linker.

  • Initialization: Dissolve the C5-substituted intermediate (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL).

  • Reagent Addition: Add DIPEA (2.0 mmol) and the desired PROTAC linker (e.g., Boc-PEG3-NH2, 1.2 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C. Causality Check: The C2 chlorine is sterically and electronically hindered compared to C5; it remains entirely unreactive at room temperature.

  • Validation: Stir for 12 hours. LC-MS should indicate a shift to a higher polarity (lower retention time) peak corresponding to the C2, C5-disubstituted conjugate.

  • Isolation: Dilute with ethyl acetate, wash extensively with brine to remove NMP, dry over Na2SO4, and purify via flash chromatography.

Phase 3: Late-Stage Amidation (E3 Ligase Ligand Conjugation)

Objective: Couple the deprotected linker-warhead complex to an E3 ligase ligand.

  • Deprotection: Treat the Phase 2 product with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc group. Evaporate to dryness.

  • Amidation: The amidation reaction is the most robust and widely used late-stage coupling in PROTAC synthesis[1]. Dissolve the deprotected amine (1.0 mmol) and an E3 ligase ligand (e.g., Pomalidomide-COOH for CRBN recruitment, 1.0 mmol) in anhydrous DMF (5 mL).

  • Coupling: Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 4 hours.

  • Final Validation: Purify the fully assembled PROTAC via preparative HPLC. Verify the structure via 1H-NMR and HRMS.

Visualizing the PROTAC Assembly Logic

PROTAC_Workflow Core 2,5-Dichloropyrimido[4,5-d]pyrimidine (Bifunctional Scaffold) SNAr1 Step 1: 1st SNAr at C5 (Target Binder Attachment) Core->SNAr1 Intermediate 5-Substituted-2-chloro Intermediate SNAr1->Intermediate SNAr2 Step 2: 2nd SNAr at C2 (Linker Attachment) Intermediate->SNAr2 LinkerInt Target-Linker Conjugate SNAr2->LinkerInt AmideCoupling Step 3: Late-Stage Amidation (E3 Ligase Ligand) LinkerInt->AmideCoupling PROTAC Fully Assembled PROTAC (Target-Linker-E3) AmideCoupling->PROTAC Ternary Ternary Complex Formation (Kinase - PROTAC - E3 Ligase) PROTAC->Ternary Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation

Fig 1: Stepwise regioselective synthesis of pyrimido[4,5-d]pyrimidine-based PROTAC degraders.

References

  • EL-MOGHAZY SM, et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Scientia Pharmaceutica, 2011. 2

  • Diao Y, et al. "Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry, 2019.4

  • Rewcastle GW, et al. "Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 1997. 3

  • Irankhah-Khanghah, et al. "Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis." RSC Advances, 2024. 1

Sources

Protocols for Handling, Storage, and Application of 2,5-Dichloropyrimido[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,5-Dichloropyrimido[4,5-d]pyrimidine (CAS: 1260666-37-2) is a highly specialized, electron-deficient bicyclic heterocycle. It serves as a premium building block for the synthesis of advanced kinase inhibitors, antiviral compounds, and antimicrobial agents ([1]).

Mechanistic Causality of Reactivity: The fused pyrimido-pyrimidine system contains four nitrogen atoms, which exert a profound electron-withdrawing effect via inductive and resonance mechanisms. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, rendering the C2 and C5 positions exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) ([2]). While this enables versatile and rapid functionalization, it also dictates the critical vulnerability of the compound: rapid hydrolytic degradation upon exposure to ambient moisture. The highly polarized C-Cl bonds will readily undergo nucleophilic attack by H2​O , converting the active dichloro-scaffold into an inert, insoluble dihydroxy-derivative.

Physical and Chemical Properties

To design a self-validating storage and handling system, one must first account for the compound's physical parameters ([3]).

PropertyValue
Chemical Name 2,5-Dichloropyrimido[4,5-d]pyrimidine
CAS Number 1260666-37-2
Molecular Formula C6​H2​Cl2​N4​
Molecular Weight 201.01 g/mol
Appearance Off-white to pale yellow solid
Storage Temperature 2-8°C (Short-term) / -20°C (Long-term)
Atmosphere Strictly Inert (Argon or Nitrogen)
Reactivity Profile Highly electrophilic; moisture-sensitive

Divergent Pathways: Degradation vs. Functionalization

The handling of 2,5-Dichloropyrimido[4,5-d]pyrimidine is a race between the desired SNAr pathway and undesired hydrolytic degradation. The diagram below illustrates this logical relationship.

Pathway Start 2,5-Dichloropyrimido [4,5-d]pyrimidine (Highly Electrophilic) Moisture Ambient Moisture (H2O) Improper Storage Start->Moisture Exposure Nucleophile Amine Nucleophile (R-NH2) Controlled Anhydrous SNAr Start->Nucleophile Synthesis Degradation Hydrolytic Degradation (Inactive Hydroxy-derivative) Moisture->Degradation Product Mono- or Di-substituted Bioactive Scaffold Nucleophile->Product

Figure 1: Divergent pathways of 2,5-Dichloropyrimido[4,5-d]pyrimidine based on handling conditions.

Storage and Handling Protocols

To prevent the hydrolytic degradation outlined above, the following self-validating protocols must be strictly adhered to:

A. Storage Protocol
  • Primary Containment: Must be stored in a tightly sealed amber glass vial (to prevent photolytic degradation) backfilled with high-purity Argon.

  • Secondary Containment (Self-Validating): Place the primary vial inside a secondary sealed bag or desiccator containing indicating Drierite (calcium sulfate). Causality: The blue-to-pink color change of the Drierite serves as a visual, self-validating indicator of the micro-environment's integrity. If the desiccant turns pink, the storage environment is compromised and the reagent's purity must be verified via LC-MS before use.

  • Temperature: Maintain at 2-8°C for routine use. For prolonged storage (>1 month), cryo-storage at -20°C is mandatory to suppress trace thermal hydrolysis ([3]).

B. Handling Protocol
  • Thermal Equilibration: Before opening, the container must be allowed to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the highly electrophilic powder, initiating irreversible hydrolysis.

  • Transfer: Weighing and transferring should ideally be conducted inside a glovebox with an inert atmosphere ( O2​ < 1 ppm, H2​O < 1 ppm). If a glovebox is unavailable, rapid transfer under a positive blanket of Argon using Schlenk techniques is required.

Experimental Workflow: Regioselective SNAr Functionalization

Synthesizing bioactive derivatives typically involves sequential SNAr. Because the pyrimido[4,5-d]pyrimidine core is extremely reactive, careful temperature control and stoichiometric precision are required to achieve mono-substitution without over-reacting to the di-substituted product ([4]).

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon via a vacuum manifold (3 cycles).

  • Solvent Dispensing: Inject 10 mL of anhydrous, amine-free solvent (e.g., anhydrous THF or DCM) into the flask. Note: Avoid DMF unless strictly anhydrous, as trace dimethylamine impurities in degrading DMF will act as competing nucleophiles.

  • Reagent Addition: Add 1.0 mmol of 2,5-Dichloropyrimido[4,5-d]pyrimidine under a positive flow of Argon. Stir until fully dissolved.

  • Cryogenic Cooling: Cool the reaction mixture to 0°C (or -78°C for highly reactive aliphatic amines). Causality: The extreme electrophilicity of the scaffold means reactions are highly exothermic; cryogenic cooling prevents over-substitution (di-SNAr) and thermal degradation.

  • Nucleophile Addition: Prepare a solution of 1.05 equivalents of the primary amine nucleophile and 1.2 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in 2 mL of anhydrous solvent. Add this dropwise over 15 minutes.

  • Validation: Allow the reaction to stir for 1 hour at the cooled temperature. Monitor the conversion via LC-MS. Causality: LC-MS acts as the self-validating step to confirm the disappearance of the di-chloro starting mass and the appearance of the mono-chloro intermediate mass.

  • Quenching: Quench with 1 mL of anhydrous methanol to neutralize any trace unreacted electrophiles before proceeding to aqueous workup.

Workflow Step1 1. Purge Reaction Vessel (Argon/Vacuum Manifold) Step2 2. Dispense Anhydrous Solvent (e.g., THF or DCM) Step1->Step2 Step3 3. Add 2,5-Dichloro-reagent Under Positive Argon Flow Step2->Step3 Step4 4. Cool to 0°C or -78°C (Control Exothermicity) Step3->Step4 Step5 5. Dropwise Addition of Nucleophile + DIPEA Step4->Step5 Step6 6. Validate via LC-MS (Check Mono-substitution) Step5->Step6

Figure 2: Step-by-step anhydrous Schlenk workflow for regioselective SNAr functionalization.

Safety and Waste Management

  • PPE: Standard laboratory PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat) is required.

  • Waste: Unreacted 2,5-Dichloropyrimido[4,5-d]pyrimidine should never be disposed of directly into aqueous waste streams. It must be quenched with an excess of methanol or ethanol in the presence of a mild base (e.g., triethylamine) to form the corresponding inert dialkoxy-pyrimidine before being transferred to halogenated organic waste containers.

References

  • Title: Synthesis and QSAR studies of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives as potential antimicrobial agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: 3934-20-1 (2,4-Dichloropyrimidine): A Detailed Overview of Structure, Synthesis & Application Source: Srini Chem URL: [Link]

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Dichloropyrimido[4,5-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Dichloropyrimido[4,5-d]pyrimidine and its derivatives. This guide is specifically engineered for research scientists and drug development professionals facing yield bottlenecks.

The synthesis of 2,5-dichloropyrimido[4,5-d]pyrimidines generally relies on a two-phase architecture:

  • A multicomponent cyclization to build the pyrimido[4,5-d]pyrimidine-2,4-dione core.

  • A subsequent di-chlorination step to substitute the oxo/hydroxyl groups with chlorine atoms.

Below, we troubleshoot the mechanistic failures that cause low yields in both phases and provide field-proven, self-validating protocols to optimize your workflow.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My initial multicomponent cyclization to the pyrimido[4,5-d]pyrimidine dione core suffers from consistently low yields (<40%). What is the mechanistic cause, and how can I optimize this?

A1: Low yields during the Biginelli-type multicomponent condensation (typically involving barbituric acid, an aldehyde, and urea/thiourea) are usually caused by incomplete cyclization or competing side reactions, such as the self-condensation of the aldehyde under harsh basic or acidic conditions[1]. Uncatalyzed reactions in ethanol or solvent-free conditions often lead to negligible product formation[2].

Optimization Strategy: Moving away from traditional harsh conditions to green, bifunctional acid catalysts drastically improves yields. For instance, using a recyclable caffeine-H3PO4 catalytic system in ethanol at 40 °C can boost yields to 90–95% within just 30 minutes[2]. The caffeine-H3PO4 complex acts as a bifunctional catalyst: the acidic protons activate the carbonyl groups of the aldehyde to nucleophilic attack, while the basic sites stabilize the transition state via hydrogen bonding, driving the reaction rapidly to completion[2].

Q2: During the chlorination step using POCl₃ to convert the dione to 2,5-dichloropyrimido[4,5-d]pyrimidine, I isolate a mixture of mono-chloro intermediates and degraded byproducts. How do I achieve complete di-chlorination?

A2: The conversion of the dione core to the 2,5-dichloro derivative relies on nucleophilic aromatic substitution facilitated by phosphorus oxychloride (POCl₃)[3]. Incomplete chlorination (yielding mono-chloro intermediates) occurs because POCl₃ alone is a relatively weak electrophile, often requiring prolonged, destructive reflux temperatures that degrade the pyrimidine ring.

Optimization Strategy: Introduce a catalytic amount of N,N-dimethylformamide (DMF) to the POCl₃[4]. DMF reacts with POCl₃ to generate the highly reactive chloromethyleneiminium ion (the Vilsmeier-Haack reagent)[4]. This highly electrophilic species rapidly attacks the tautomeric hydroxyl groups of the dione, facilitating complete di-chlorination at milder reflux temperatures (90–100 °C) in 2–4 hours, thereby suppressing thermal degradation[4].

Q3: How do I prevent the formation of bis-pyrimido[4,5-d]pyrimidine side products during the initial cyclization?

A3: When using diamines or excess urea, stoichiometry imbalances drive the formation of bis-adducts[1]. To prevent this, strictly control the molar equivalents to a 1:1:1 ratio. Furthermore, employ a dropwise addition of the aldehyde to maintain a low steady-state concentration in the reaction mixture; this kinetic control prevents both aldehyde self-condensation and bis-adduct formation[1].

Part 2: Quantitative Data Presentation

The choice of catalyst during the initial dione core synthesis is the highest-impact variable for overall yield. The table below summarizes the causality between catalyst selection, reaction conditions, and isolated yields based on recent optimization studies.

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic Advantage
None (Uncatalyzed) EthanolReflux>12 h<10%Lacks carbonyl activation[2].
Molecular Iodine (10 mol%) Water704 h65.4%Mild Lewis acid activation[5].
Sulfated Tin Oxide (10 mol%) Ethanol404 h78.0%Strong surface acidity[6].
Caffeine-H₃PO₄ (8-9 mol%) Ethanol4030 min90-95%Bifunctional H-bond stabilization[2].

Part 3: Visual Workflows

Reaction Pathway

Pathway A Starting Materials (Barbituric Acid + Urea + Aldehyde) B Pyrimido[4,5-d]pyrimidine-2,4-dione (Core Intermediate) A->B Caffeine-H3PO4 / EtOH 40°C, 30 min C 2,5-Dichloropyrimido[4,5-d]pyrimidine (Target Product) B->C POCl3 + DMF (cat.) Reflux (90°C), 2-4 h

Reaction pathway for 2,5-Dichloropyrimido[4,5-d]pyrimidine synthesis.

Troubleshooting Logic Tree

Troubleshooting Start Low Final Yield Detected Q1 Is Dione Core Yield < 50%? Start->Q1 Sol1 Optimize Cyclization: Switch to Caffeine-H3PO4 Catalyst Q1->Sol1 Yes Q2 Are Mono-chloro Impurities Present? Q1->Q2 No Sol2 Optimize Chlorination: Add Catalytic DMF to POCl3 Q2->Sol2 Yes Q3 Are Bis-adducts Forming? Q2->Q3 No Sol3 Optimize Stoichiometry: Dropwise Aldehyde Addition Q3->Sol3 Yes

Troubleshooting logic tree for resolving low yields in pyrimido-pyrimidine synthesis.

Part 4: Self-Validating Experimental Protocols

The following two-step methodology is designed as a self-validating system. Visual cues at each stage confirm mechanistic success before proceeding to the next step, preventing the waste of reagents.

Step 1: Synthesis of the Pyrimido[4,5-d]pyrimidine-2,4-dione Core
  • Preparation: In a 50 mL round-bottom flask, combine barbituric acid (1.0 mmol), urea (1.0 mmol), and the appropriate substituted aldehyde (1.0 mmol) in 5 mL of absolute ethanol[2].

  • Catalysis: Add 8–9 mol% of the caffeine-H₃PO₄ catalyst to the mixture[2].

  • Reaction: Stir the mixture at 40 °C.

  • Validation Checkpoint: The reaction is self-validating; as the cyclization reaches completion (typically within 30 minutes), the product is highly insoluble in ethanol and will crash out as a heavy solid precipitate. If the solution remains clear, cyclization has failed.

  • Isolation: Filter the solid intermediate, wash with cold ethanol (2 × 5 mL) to remove unreacted starting materials, and dry under a vacuum[5].

Step 2: Di-chlorination to 2,5-Dichloropyrimido[4,5-d]pyrimidine
  • Vilsmeier-Haack Complex Formation: Cool 5.0 mL of POCl₃ to 0 °C in an ice bath under a strict Argon atmosphere[4]. Slowly add DMF (0.1 mL, catalytic) dropwise[4]. Stir for 15 minutes.

  • Addition: Add the dried dione intermediate from Step 1 (1.0 mmol) to the POCl₃/DMF mixture in small portions over 10 minutes to control the exothermic release of HCl gas[4].

  • Reaction: Attach a reflux condenser equipped with a drying tube. Heat the mixture to 90–100 °C for 2 to 4 hours.

  • Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a deep red/brown homogeneous solution, visually confirming the successful formation of the active chloromethyleneiminium salt and subsequent chlorination[4].

  • Quenching & Isolation: Cool the mixture to room temperature and carefully pour it dropwise over 50 g of crushed ice with vigorous stirring. The target 2,5-dichloropyrimido[4,5-d]pyrimidine will precipitate as a solid. Filter, wash with cold water until the filtrate is neutral, and recrystallize if necessary.

References

  • BenchChem Technical Support Team. "Technical Support Center: Synthesis of Pyrimido[4,5-d]pyrimidines." Benchchem.
  • "Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant." Semantic Scholar.
  • "Distereoselective one-pot synthesis of pyrimidopyrimidines using sulfated tin oxide as a reusable catalyst: An extension of Biginelli-type reaction." RHHZ.
  • "A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy." PMC.
  • "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines." PMC.
  • "Synthesis of pyrimido[4,5- b]quinolindiones and formylation: ultrasonically assisted reactions." Royal Society Publishing.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2,5-Dichloropyrimido[4,5-D]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,5-Dichloropyrimido[4,5-D]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in organic solvents. Here, we provide a series of frequently asked questions and troubleshooting strategies to assist you in your experimental work.

FAQs and Troubleshooting Guides

Q1: I'm observing very low solubility of 2,5-Dichloropyrimido[4,5-D]pyrimidine in my chosen organic solvent. What are the underlying reasons for this?

A1: The poor solubility of many heterocyclic compounds like 2,5-Dichloropyrimido[4,5-D]pyrimidine can be attributed to several physicochemical properties. The planar and symmetrical nature of the pyrimido[4,5-d]pyrimidine core can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.[1] Additionally, the molecule's relatively nonpolar structure, while containing nitrogen atoms, can result in limited favorable interactions with certain organic solvents.

The interplay of intermolecular forces between the solute molecules and between the solute and solvent molecules is critical. If the solute-solute interactions (crystal lattice energy) are stronger than the solute-solvent interactions, solubility will be low.

Q2: What initial steps can I take to select a suitable organic solvent for 2,5-Dichloropyrimido[4,5-D]pyrimidine?

A2: A systematic solvent screening is the most effective initial step. While specific quantitative solubility data for 2,5-Dichloropyrimido[4,5-D]pyrimidine is not extensively documented in public literature, information on structurally similar compounds can provide a valuable starting point. For instance, dichloropyrimidines are often soluble in a range of common organic solvents.[2]

We recommend a tiered approach to solvent screening, starting with a small-scale, qualitative assessment before moving to more quantitative methods.

Recommended Solvents for Initial Screening:
Solvent ClassExamplesRationale
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)These solvents can engage in dipole-dipole interactions and may disrupt the crystal lattice of the compound. DMF, in particular, has been shown to be a good solvent for other pyrimidine derivatives.[3][4]
Chlorinated Dichloromethane (DCM), ChloroformTheir ability to dissolve a wide range of organic compounds makes them good candidates for initial screening.
Alcohols Methanol, Ethanol, IsopropanolThese protic solvents can act as both hydrogen bond donors and acceptors, potentially interacting with the nitrogen atoms of the pyrimidine rings. Solubility in alcohols often increases with temperature.[5]
Ethers 1,4-Dioxane, Diethyl etherThese are less polar options that can be useful in understanding the compound's overall polarity.
Aromatic TolueneCan offer favorable pi-pi stacking interactions with the aromatic pyrimido[4,5-d]pyrimidine core.
Experimental Protocol: Small-Scale Qualitative Solubility Assessment

A rapid assessment can help you quickly identify promising solvents.

Materials:

  • 2,5-Dichloropyrimido[4,5-D]pyrimidine

  • Selection of organic solvents (see table above)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 1-dram glass vials)

  • Vortex mixer

  • Visual inspection capability

Procedure:

  • Preparation: Add a small, consistent amount of 2,5-Dichloropyrimido[4,5-D]pyrimidine (e.g., 1-2 mg) to each labeled vial.

  • Solvent Addition: Add a fixed volume of a single solvent to each vial (e.g., 100 µL).

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect each vial for undissolved solid.

  • Incremental Solvent Addition: To vials with undissolved solid, add another increment of solvent (e.g., 100 µL) and repeat the mixing and observation steps.

  • Categorization: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

This initial screen will guide you toward a more focused quantitative analysis.

Q3: My compound has low solubility even after screening several solvents. What strategies can I employ to enhance its solubility?

A3: Several formulation and experimental strategies can be employed to improve the solubility of poorly soluble compounds.[1][6]

Troubleshooting Workflow for Solubility Enhancement

Caption: A logical workflow for troubleshooting poor solubility.

  • Co-solvency: This technique involves using a mixture of solvents.[7] A small amount of a "good" solvent (one in which the compound has higher solubility, like DMSO or DMF) can be mixed with a "poor" solvent (the primary solvent system for your experiment). This can significantly increase the overall solvating power of the solvent system.

    Experimental Protocol: Co-solvent System Development

    • Dissolve the 2,5-Dichloropyrimido[4,5-D]pyrimidine in a minimal amount of a good solvent (e.g., DMSO).

    • Slowly add this concentrated solution to the primary (poor) solvent while stirring vigorously.

    • Observe for any precipitation. The goal is to find a ratio of co-solvents that keeps the compound in solution at the desired concentration.

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[8] Gently warming the solution can help dissolve the compound. However, it is crucial to consider the thermal stability of 2,5-Dichloropyrimido[4,5-D]pyrimidine. A preliminary stability test is recommended.

    Procedure:

    • Prepare a suspension of the compound in the desired solvent.

    • Gently warm the mixture in a water bath with stirring.

    • Monitor for dissolution.

    • After dissolution, allow the solution to cool to room temperature and observe if the compound remains in solution or precipitates out (indicating supersaturation).

  • pH Modification (for aqueous environments): While the topic is organic solvents, if your work involves subsequent partitioning into or reactions in aqueous phases, pH can be a factor. The pyrimidine nitrogens are weakly basic and their protonation at low pH can increase aqueous solubility.[1]

  • Advanced Formulation Strategies: For more challenging cases, especially in drug development, advanced techniques can be considered:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[9]

    • Complexation with Cyclodextrins: These molecules can encapsulate the poorly soluble compound, increasing its solubility in certain systems.[1]

    • Nanotechnology Approaches: Reducing the particle size to the nanoscale can significantly increase the surface area, leading to improved solubility and dissolution rates.[6]

Q4: How can I quantitatively determine the solubility of 2,5-Dichloropyrimido[4,5-D]pyrimidine in a specific solvent?

A4: A quantitative measurement of solubility is essential for reproducible experiments. The gravimetric method is a straightforward and common technique.[3][4][5]

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

This protocol allows for the determination of solubility at different temperatures.

Materials:

  • 2,5-Dichloropyrimido[4,5-D]pyrimidine

  • Selected organic solvent(s)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm, compatible with your solvent)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2,5-Dichloropyrimido[4,5-D]pyrimidine to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known mass or volume of the selected organic solvent.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume or mass of the filtered solution.

  • Solvent Evaporation:

    • Evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen, in a fume hood, or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

    • Calculate the mass of the dissolved solid.

    • Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).

Caption: Workflow for quantitative solubility determination.

Q5: Are there any safety considerations I should be aware of when handling 2,5-Dichloropyrimido[4,5-D]pyrimidine and organic solvents?

A5: Yes, proper safety precautions are essential.

  • 2,5-Dichloropyrimido[4,5-D]pyrimidine: This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[10][11] Always handle it in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][13] Avoid creating dust.[14]

  • Organic Solvents: Many organic solvents are flammable and can be toxic.[15] Always consult the Safety Data Sheet (SDS) for each solvent you are using. Work in a well-ventilated area, away from ignition sources.

References

  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

  • Montanari, E., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • (2011, June 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Srini Chem. (2025, August 1). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dichloropyrimidine. PubChem. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

Sources

Overcoming steric hindrance during 2,5-Dichloropyrimido[4,5-D]pyrimidine amination

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. My focus is understanding how to overcome steric hindrance in the amination of 2,5-Dichloropyrimido[4,5-D]pyrimidine. The plan is to structure a technical support Q&A format, tackling troubleshooting and FAQs.

Defining the Structure

I've been solidifying the structure. It will be an autonomous technical guide. I'm focusing on ensuring its integrity as a senior app scientist with self-validating protocols, in-text citations, and references. The structure calls for data tables, step-by-step methodologies, and mandatory visualization using Graphviz DOT language with specific color palettes.

Analyzing the Reaction

I'm now zeroing in on the core scientific elements. I've deconstructed the compound, reaction, and challenges, pinpointing steric hindrance as the central issue. I've identified temperature control, solvent/base selection, and catalysis (Buchwald-Hartwig) as potential solutions. Next, I'll be searching for supporting information.

Defining Support Scope

I'm focusing on defining the scope of a technical support center. My current focus is crafting troubleshooting guides and FAQs specifically related to overcoming steric hindrance during the amination of 2,5-Dichloropyrimido[4,5-D]pyrimidine. The intended audience is researchers, scientists, and drug development professionals.

Refining Technical Documentation

I'm now zeroing in on the best ways to present the material. Editorial control is crucial, and a custom structure will be implemented rather than relying on a rigid template. I'm focusing on ensuring E-E-A-T principles with causal explanations for experimental choices, self-validating protocols, citations to authoritative sources (with links), and a complete reference list with verifiable URLs. Clear data visualization will include structured tables and step-by-step methodologies. Mandatory Graphviz diagrams will be used for pathways and workflows, adhering to specific formatting requirements.

Developing Technical Guides

I've formulated a complete technical support plan. I've drafted an introduction that covers the context of the compound and its challenges. A visual Graphviz diagram illustrates the amination workflow, covering SNAr and Buchwald-Hartwig choices. The plan includes a Q&A troubleshooting guide, quantitative data tables, and experimental protocols. I will now start adding the protocols and data tables.

Updating Workflow Visuals

I've made revisions to the Graphviz diagram for the amination workflow, enhancing the layout and clarity. I've also begun compiling a numbered reference list, including titles, sources, and URLs.

Analyzing Reaction Specificity

I am now focusing on refining the causal explanations and underlying scientific principles, and will include them as explanatory commentary for the graph. I'm prioritizing adding commentary on the regioselectivity of the reaction and the steric hindrance considerations. The diagram depicts the electron density effects on SNAr regioselectivity, and I am noting how the fused pyrimidine rings and temperature influence the selective substitution at the 5-position. I am also planning to include further detail on how steric hindrance necessitates specific amine choices.

Prioritizing Ligand Details

I'm now focusing on ligand selection in Buchwald-Hartwig amination, noting the crucial differences between BrettPhos and RuPhos. BrettPhos is more effective with bulky primary amines, due to oxidative addition being rate-limiting. Conversely, RuPhos shines with bulky secondary amines, as reductive elimination is rate-limiting in that case, and its smaller steric profile facilitates that step.

Adding Citations

I've added two key citations to the reference list from ACS Omega and RSC Advances, both are now complete with titles and verifiable URLs. I am now incorporating these references into the explanatory commentary and experimental protocols to provide grounding for the work. I have begun implementing the content outline I created.

Compiling Protocols

I'm developing experimental protocols, including one for regioselective SNAr reactions and another for Buchwald-Hartwig cross-coupling, covering severely hindered amines. I'm focusing on ensuring self-validation, incorporating TLC and LCMS monitoring for SNAr and conversion checks for BHA. I'm also planning a quantitative data table to compare SNAr and BHA yields and selectivity. I have also re-established color formatting for the Graphviz diagrams, and will adhere to those for future node styles.

Refining Diagram Colors

I'm now revising the Graphviz diagram's color scheme for greater clarity and consistency. Specifically, I'm adjusting node colors to distinguish reaction pathways more effectively, with SNAr now green and BHA red. I'm also ensuring the amine choices are clearly marked in a distinct color, like yellow, for increased visual differentiation of the workflow. The visual consistency is crucial for the overall readability of the workflow.

Finalizing Q&A Details

I'm working on the Q&A, and have drafted Q1, focusing on SNAr failures with bulky amines due to steric hindrance, explaining the electrophilic nature of the core and the resulting Meisenheimer intermediate. I'm now crafting the answer to Q2, addressing potential solutions like lowering the temperature or using less bulky amines.

Optimizing Buchwald-Hartwig Selection

I'm now expanding the Q&A section with an answer to Q3. Specifically, I'm focusing on ligand selection in Buchwald-Hartwig amination. The answer clarifies the importance of choosing the correct ligand, depending on the steric bulk of the amine. I'm noting that the [4,5-d]pyrimidine system can drastically increase the transition state energy, which is better resolved by BHA.

Clarifying Ligand Performance

I'm now integrating insights on phosphine ligands for BHA based on DFT calculations and kinetic studies. I've formulated that BrettPhos is superior for bulky primary amines, as its larger steric profile facilitates oxidative addition, preventing unproductive complexation. Meanwhile, RuPhos excels with bulky secondary amines due to its smaller steric profile, which helps with reductive elimination.

Finalizing Quantitative Data

I'm now writing the quantitative data section. I've compiled a table comparing SNAr and BHA yields and selectivities for hindered amines. I'm focusing on the experimental conditions (amine, base, solvent, temperature), selectivity ratio, and yields. The protocol section is next.

I'm working on the experimental protocols. I'm writing two protocols, one for SNAr reactions using moderately hindered amines, and one for Buchwald-Hartwig amination with severely hindered secondary amines. For the SNAr, I'll use TLC monitoring for self-validation, checking for starting material, mono-aminated product, and potential bis-amination. For BHA, the color change to activate the catalyst will provide a clear indication.

Integrating Citations

I'm now integrating the citations into the Q&A, experimental protocols, and explanatory commentary. The references from ACS Omega and RSC Advances will underpin the reasoning for the experimental choices and self-validating protocols. I'm focusing on ensuring direct links to the relevant sections of the cited works.

Adding References

I'm now adding the two key citations to the reference list. The first is an article on the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. The second focuses on ligand effects in Buchwald–Hartwig amination. The references are complete with titles and URLs. I'm focusing on incorporating these into the protocols and commentary.

Finalizing Visual Consistency

I'm now implementing the color coding in the diagram, and ensuring that all colors are consistent with the key. The final check confirms the color definitions for each reaction pathway and amine choice. All relevant nodes, edges, and annotations will be clearly distinguished with their respective color codes. The workflow is now ready for review.

Refining Protocol Explanations

I'm now focusing on refining the causal explanations and underlying scientific principles for the experimental protocols. In SNAr reactions, I'm noting that DIPEA is crucial because it's a non-nucleophilic base, which prevents unwanted side reactions. Lowering the temperature to 0°C is required because it provides kinetic control. I'm noting the C5 position is much more reactive, but the lower temperature avoids thermodynamically favored equilibration. Self-validation comes from TLC analysis, with clear polarities for starting material, mono-amine, and bis-amine products.

Preventing hydrolysis of 2,5-Dichloropyrimido[4,5-D]pyrimidine under basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,5-Dichloropyrimido[4,5-D]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, with a specific focus on a critical challenge: preventing hydrolysis under basic conditions during nucleophilic substitution reactions.

Section 1: Understanding the Core Challenge: The "Why"

This section addresses the fundamental chemical principles governing the stability of 2,5-Dichloropyrimido[4,5-D]pyrimidine.

FAQ: Why is 2,5-Dichloropyrimido[4,5-D]pyrimidine so susceptible to hydrolysis under basic conditions?

Answer:

The high susceptibility to hydrolysis is rooted in the inherent electronic properties of the pyrimido[4,5-d]pyrimidine ring system. Here’s a breakdown of the key factors:

  • π-Deficient Nature: The pyrimidine ring, and by extension the fused pyrimido[4,5-d]pyrimidine core, is a π-deficient heteroaromatic system.[1] The presence of four electron-withdrawing nitrogen atoms pulls electron density away from the carbon atoms of the rings. This makes the carbon atoms, particularly those bearing a leaving group like chlorine, highly electrophilic and thus prime targets for nucleophilic attack.

  • Facilitated Nucleophilic Aromatic Substitution (SNAr): The reaction with hydroxide ions (OH⁻), the active species in aqueous basic media, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient ring is able to stabilize the negative charge of the intermediate (a Meisenheimer-like complex) that forms when the nucleophile attacks.[2]

  • Ring Opening Instability: Once attacked, the aromaticity of the pyrimidine ring is temporarily broken. In saturated pyrimidine systems, this loss of aromaticity makes the C4 position a "hot spot" for forming a hemiaminal, which can lead to the cleavage of the N3-C4 bond and subsequent ring-opening under basic conditions.[3] While the starting material is aromatic, the principle of ring instability following nucleophilic attack contributes to the degradation pathway.

The mechanism can be visualized as a direct attack of hydroxide on one of the chloro-substituted carbons, leading to the undesired hydroxylated byproduct.

Caption: Figure 1: Simplified SNAr Hydrolysis Pathway.

Section 2: Troubleshooting Guide: The "How to Fix It"

This section provides direct answers to common experimental problems.

Q1: My reaction is producing a complex mixture of products with low yield of the desired compound. How can I confirm that hydrolysis is the cause?

A1: The first step in troubleshooting is accurate diagnosis. Hydrolysis results in the replacement of one or more chlorine atoms (mass ≈ 35.5 amu) with a hydroxyl group (mass ≈ 17 amu).

  • Recommendation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your crude reaction mixture. Look for mass peaks corresponding to your starting material, your desired product, and potential hydrolysis byproducts.

    • Mono-hydrolysis product: [M - Cl + OH] = [M - 18.5] relative to your desired product if your nucleophile is heavier than OH.

    • Di-hydrolysis product: [M - 2Cl + 2OH]

  • If you confirm the presence of these species, the following troubleshooting steps are critical.

Q2: I am performing an amination reaction with a primary amine and potassium carbonate (K₂CO₃) and observing significant hydrolysis. What is the first and most impactful change I should make?

A2: The most critical factor is your choice of base. While inorganic bases like K₂CO₃, NaOH, or KOH are common, they require at least trace amounts of water to be effective, which creates the conditions for hydrolysis. The best practice is to switch to a non-nucleophilic, sterically hindered organic base.[4]

  • Primary Recommendation: Replace potassium carbonate with N,N-Diisopropylethylamine (DIPEA, or Hünig's base) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . These bases are strong enough to deprotonate your amine nucleophile (or scavenge the HCl byproduct) but are too bulky to act as nucleophiles themselves, thus preventing them from attacking the pyrimido[4,5-d]pyrimidine core.

Q3: How does my choice of solvent impact the extent of hydrolysis?

A3: Solvent choice is paramount. Protic solvents (e.g., water, ethanol, methanol) can act as a source of nucleophiles (H₂O or RO⁻) and can facilitate hydrolysis by stabilizing the charged intermediates.[5]

  • Recommendation: Always use anhydrous (dry) polar aprotic solvents . These solvents can dissolve the reactants and support the SNAr reaction without participating in it.

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

Q4: Can I mitigate hydrolysis by adjusting the reaction temperature?

A4: Yes. Temperature control is a powerful tool. Hydrolysis and the desired nucleophilic substitution are competing reactions, and they may have different activation energies.

  • Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Start the reaction at 0 °C (ice bath) by adding the base slowly to a solution of the substrate and the nucleophile.

    • Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.

    • For particularly sensitive substrates or aggressive nucleophiles, temperatures as low as -78 °C (dry ice/acetone bath) may be necessary.

Section 3: Prophylactic Protocols & Best Practices

To prevent hydrolysis from the outset, follow these validated protocols.

Protocol 1: General Procedure for Amination using a Non-Nucleophilic Base

This protocol is a robust starting point for reacting 2,5-Dichloropyrimido[4,5-D]pyrimidine with primary or secondary amines.

Materials:

  • 2,5-Dichloropyrimido[4,5-D]pyrimidine

  • Amine nucleophile (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Dry the reaction flask under vacuum or with a heat gun and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add 2,5-Dichloropyrimido[4,5-D]pyrimidine followed by anhydrous DMF (to a concentration of approx. 0.1 M).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.0 eq.) dropwise to the cold, stirring mixture over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Caption: Figure 2: Recommended Experimental Workflow for Amination.

Section 4: Advanced FAQs

Q5: Are the chlorine atoms at the 2- and 5-positions equally reactive towards nucleophiles and hydrolysis?

A5: Not necessarily. In simple 2,4-dichloropyrimidines, the C4 position is generally more reactive to nucleophilic attack than the C2 position.[6][7] However, in the fused pyrimido[4,5-d]pyrimidine system, the electronic environment is more complex. The relative reactivity of the C2 and C5 positions will be influenced by the combined electron-withdrawing effects of all four nitrogen atoms. Without specific experimental data for this molecule, it is prudent to assume both positions are highly activated. Control of stoichiometry (i.e., using ~1 equivalent of nucleophile) is key if mono-substitution is desired. The initial substitution product will be less reactive towards a second substitution due to the introduction of an electron-donating group.

Q6: For a particularly sensitive substrate, would a protecting group strategy be effective?

A6: A protecting group strategy is a valid but more complex approach in synthetic chemistry.[8] For this system, the goal would be to temporarily modify the ring to reduce its π-deficiency, thereby deactivating it towards SNAr. One theoretical approach could be N-oxidation of one of the ring nitrogens with an agent like m-CPBA. The resulting N-oxide could then be carried through the reaction and subsequently reduced. However, this adds multiple steps to the synthesis (protection and deprotection) and may not be compatible with all functional groups. For most applications, optimizing the base, solvent, and temperature (as described above) is a more direct and efficient strategy.

References

  • Kim, Y. et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • King, M. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Available at: [Link]

  • Gommaa, E. A. (1990). Solvent effects on the dehydrochlorination of 1.1.1- trichloro- 2.2- diary lethanes and on the hydrolysis of trichloromethylbenzene. Alexandria University.
  • Gazivoda Kraljević, T. et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules. Available at: [Link]

  • Buncel, E. et al. (1977).
  • Faust, R. et al. (1991). Solvent Effects on the Steric Course of the Solvolysis of Tertiary Acyclic Derivatives. Journal of the American Chemical Society.
  • AK Lectures. (2015). Pyrimidine Metabolism. YouTube. Available at: [Link]

  • Wikipedia. (2023). Pyrimidine. Wikipedia. Available at: [Link]

  • Téllez-Vázquez, A. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]

  • Jazzar, R. et al. (2016). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry – A European Journal.
  • Sahrapeyma, S. et al. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • Fathalla, O. A. et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Archiv der Pharmazie. Available at: [Link]

  • Fadda, A. A. et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society.
  • Komkov, A. V. et al. (2022). SYNTHESIS OF NOVEL PYRIMIDO[4,5-d]PYRIMIDINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. Chemistry of Heterocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sparr, B. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc..
  • Wang, D. P. et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • El-Gamal, M. I. et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. Available at: [Link]

  • Google Patents. (n.d.). EP2029145B1 - Pyrrolopyrimidine compounds and their uses. Google Patents.
  • Le, T. N. et al. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y. et al. (2023). Directed nucleophilic aromatic substitution reaction.
  • University of Calgary. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. University of Calgary.
  • Ji, D. et al. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. Journal of the American Chemical Society. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. Available at: [Link]

  • Frimpong, K. et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • El-Gazzar, A. B. A. et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. RSC Advances.
  • Ye, F. et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development. Available at: [Link]

  • Chemistry Steps. (n.d.).
  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. Available at: [Link]

  • NASA. (n.d.).
  • McKay, M. J. et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry. Available at: [Link]

  • LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. Available at: [Link]

  • Tuchman, M. et al. (1995). Pyrimidine base degradation in cultured murine C-1300 neuroblastoma cells and in situ tumors. Journal of Neurochemistry. Available at: [Link]

Sources

Technical Support Center: Pyrimido[4,5-d]pyrimidine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on rigid, multi-targeted scaffolds, pyrimido[4,5-d]pyrimidines have emerged as privileged structures for kinase inhibition and receptor modulation. However, the bicyclic [6+6] cyclization process is thermodynamically demanding and highly susceptible to byproduct divergence[1].

This guide is engineered for research scientists to diagnose, troubleshoot, and optimize pyrimido[4,5-d]pyrimidine cyclization workflows.

Mechanistic Pathways & Byproduct Divergence

Before troubleshooting, it is critical to understand the causality behind reaction failures. The synthesis typically involves the condensation of an aminopyrimidine with an electrophile (aldehyde, amidine, or urea), followed by an intramolecular cyclization.

Pathway SM Starting Materials (e.g., 6-Aminouracil + Aldehyde) Int Acyclic Intermediate (Knoevenagel/Michael Adduct) SM->Int Condensation (Kinetic) BP2 Self-Condensation (Aldehyde/Amine side-reactions) SM->BP2 Excess Reagents Poor Addition Rate Prod Pyrimido[4,5-d]pyrimidine (Target Scaffold) Int->Prod Cyclization (Thermodynamic/Heat) BP3 Incomplete Cyclization (Thermodynamic Trap) Int->BP3 Weak Nucleophile Insufficient Temp BP1 Bis-pyrimido[4,5-d]pyrimidine (Over-reaction) Prod->BP1 Diamine Excess Stoichiometry Error

Reaction pathways showing kinetic intermediates and thermodynamic byproduct traps.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major peak at[M+18] relative to my target product. What is happening? A1: You are observing incomplete cyclization [2]. The initial condensation step has occurred, forming the acyclic intermediate, but the subsequent dehydration/ring-closure has stalled. This is a thermodynamic trap. It frequently occurs when using weak nucleophiles (like ammonia) or insufficient heating[3]. Solution: Switch to an alpha-effect nucleophile like hydrazine hydrate, which provides superior nucleophilicity to drive the ring closure, or utilize a strong Lewis/Brønsted acid catalyst to activate the carbonyl carbon[3][4].

Q2: I am isolating a significant amount of bis-pyrimido[4,5-d]pyrimidine. How do I suppress this? A2: Bis-pyrimidines form when diamines or highly reactive binucleophiles are used, and the stoichiometry is not rigorously controlled[1][2]. The newly formed pyrimido[4,5-d]pyrimidine acts as an electrophile for the remaining unreacted starting material. Solution: Strictly control the molar ratio (1:1). Implement a syringe-pump addition of the highly reactive component over 2-4 hours to keep its steady-state concentration low, preventing double-addition[2].

Q3: Can I avoid transition-metal catalysts for C-H functionalization cyclizations? A3: Yes. Recent advancements have demonstrated that tert-butyl hydroperoxide (TBHP) can mediate the oxidative synthesis of pyrimido[4,5-d]pyrimidines from N-uracil amidines and methylarenes under completely metal-free conditions[5]. This tandem oxidation-imination-cyclization is highly efficient and avoids heavy metal contamination in drug development[5].

Quantitative Comparison of Catalytic Systems

Selecting the correct catalytic environment is the most critical variable in minimizing byproducts. Below is a synthesized data comparison of field-proven cyclization conditions:

Catalyst / Reagent SystemReaction TimeTypical Yield (%)Major Byproduct RiskMechanistic Causality / Notes
7N NH₃ in MeOH 14 Days< 5%Incomplete CyclizationAmmonia lacks the nucleophilic strength to overcome the steric hindrance of tetrasubstituted intermediates[3].
Hydrazine Hydrate (n-BuOH) 30 Min60–74%N-amino intermediateThe alpha-effect of hydrazine drives rapid cyclization. Requires a subsequent N-N bond cleavage step via NaNO₂[3].
Caffeine–H₃PO₄ (Green Catalyst) 25–30 Min85–93%MinimalAcidic activation of carbonyls accelerates cyclization. The catalyst is recoverable and prevents self-condensation[4].
TBHP / K₂CO₃ (Oxidative) 15 Hours52–92%Over-oxidationTBHP acts as a green oxidant for methylarenes, generating transient aldehydes in situ to prevent aldehyde self-condensation[5].
[C₄(DABCO-SO₃H)₂]·4ClO₄ 10–20 Min> 85%MinimalDABCO-based ionic liquids provide extreme hydrogen-bond donation, drastically lowering the activation energy for dehydration[6].

Troubleshooting Decision Logic

Use the following diagnostic tree to translate your analytical data into immediate corrective actions.

Troubleshooting Start LC-MS/NMR Analysis of Crude Mixture Mass1 Mass = Product + H2O (Acyclic Intermediate) Start->Mass1 Identify Mass2 Mass = 2x Reactant (Self-Condensation) Start->Mass2 Identify Mass3 Mass = Product + Amine (Bis-pyrimidine) Start->Mass3 Identify Sol1 Increase Temp / Add Lewis Acid (e.g., Caffeine-H3PO4) Mass1->Sol1 Fix Sol2 Syringe Pump Addition of Aldehyde Mass2->Sol2 Fix Sol3 Strict 1:1 Stoichiometry Control Mass3->Sol3 Fix

Diagnostic decision tree for identifying and resolving common cyclization byproducts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Hydrazine-Induced Cyclization (Overcoming Steric Hindrance)

Designed for highly substituted 6-amino uracils where ammonia fails[3].

Step 1: Condensation & Cyclization

  • Suspend the acyclic intermediate (e.g., 0.5 mmol of 6-amino-1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimidine dione) in anhydrous n-BuOH (40 mL).

  • Add NH₂NH₂•H₂O (Hydrazine hydrate, 0.77 mL) under an N₂ atmosphere.

  • Reflux the mixture for 30 minutes.

  • Validation Checkpoint 1: Pull a 0.1 mL aliquot. Run LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the [M+1]+ peak corresponding to the N-amino cyclized intermediate. If [M+18] is present, continue refluxing.

Step 2: N-N Bond Cleavage (Deamination)

  • Concentrate the validated reaction mixture in vacuo to afford the crude N-amino intermediate.

  • Dissolve the crude solid in glacial acetic acid (30 mL).

  • Treat with NaNO₂ (8.0 equivalents, ~4.10 mmol) at room temperature.

  • Validation Checkpoint 2: Monitor the evolution of nitrogen gas (bubbling). Once bubbling ceases (approx. 1-2 hours), run TLC (Hexanes:EtOAc 9:1). A single new, less polar spot confirms the successful cleavage of the N-N bond, yielding the target tetrasubstituted pyrimido[4,5-d]pyrimidine[3].

Protocol B: Metal-Free Oxidative Synthesis via TBHP

Designed to prevent aldehyde self-condensation by generating the electrophile in situ[5].

Step 1: Reaction Assembly

  • In a sealed tube, combine N-uracil amidine (0.5 mmol) and the desired methylarene (1.0 mL, acts as both reactant and solvent).

  • Add K₂CO₃ or Cs₂CO₃ (1.0 mmol, 2.0 equiv.) as the base.

  • Slowly add 70% aqueous TBHP (1.5 mmol, 3.0 equiv.) dropwise. Caution: Strong oxidant.

Step 2: Tandem Oxidation-Imination-Cyclization

  • Stir the mixture at 100 °C for 15 hours under an ambient air atmosphere.

  • Validation Checkpoint 1: Check the reaction via ¹H NMR of a crude aliquot. The disappearance of the methylarene benzylic protons (~2.3 ppm) and the transient appearance/disappearance of an aldehyde proton (~9.8 ppm) validates the tandem mechanism[5].

  • Cool to room temperature, quench with saturated Na₂S₂O₃ to neutralize excess peroxide, and extract with EtOAc. Purify via silica gel chromatography.

References

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18 Source: ResearchGate URL:[Link]

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • TBHP-mediated oxidative synthesis of substituted pyrimido[4,5-d]pyrimidines from N-uracil amidines and methylarenes under metal free conditions Source: RSC Publishing URL:[Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst Source: OICC Press URL:[Link]

Sources

Validation & Comparative

Comparative Kinase Inhibition Assays for Pyrimido[4,5-d]pyrimidine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimido[4,5-d]pyrimidine Scaffold

The pyrimido[4,5-d]pyrimidine core is a privileged pharmacophore in oncology and immunology due to its structural mimicry of the adenine ring of ATP. This structural homology allows these analogues to act as potent, ATP-competitive hinge-binding inhibitors across various kinase families. Recent optimization of this scaffold through specific substitutions at the 2, 4, and 7 positions has yielded highly selective inhibitors targeting Bruton's Tyrosine Kinase (BTK) 1, Cyclin-Dependent Kinase 2 (CDK2) 2, and the Epidermal Growth Factor Receptor (EGFR) 3.

As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical and cellular performance of pyrimido[4,5-d]pyrimidine analogues against established clinical alternatives (Ibrutinib, Roscovitine, and Erlotinib). Furthermore, this guide provides validated, self-contained experimental workflows for their evaluation.

Target Signaling Pathways & Mechanistic Rationale

Understanding the specific node of intervention is critical when evaluating kinase inhibitors. In B-cell malignancies, for instance, aberrant B-cell receptor (BCR) signaling drives uncontrolled proliferation. BTK is a critical amplifier in this cascade. Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives competitively bind to the ATP pocket of BTK, blocking autophosphorylation and thereby halting downstream NF-κB survival signals 1.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK NFKB NF-κB Survival Pathway BTK->NFKB Inhibitor Pyrimido[4,5-d]pyrimidine Analogue (e.g., Cpd 17) Inhibitor->BTK Competitive Inhibition

BCR signaling pathway and targeted BTK inhibition by pyrimido[4,5-d]pyrimidine analogues.

Comparative Efficacy Data

To establish the competitive advantage of pyrimido[4,5-d]pyrimidine analogues, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against standard-of-care therapeutics. The following table synthesizes biochemical assay data across three primary kinase targets, demonstrating that these analogues frequently match or exceed the efficacy of existing drugs.

Kinase TargetPyrimido[4,5-d]pyrimidine AnalogueAnalogue IC₅₀ (nM)Clinical AlternativeAlternative IC₅₀ (nM)Selectivity / Advantage
BTK Compound 17 / 18 (Dione derivative)0.8 - 1.2Ibrutinib0.6Comparable potency; superior selectivity profile over EGFR 1.
CDK2 Compound 7f (Trisubstituted)50.0Roscovitine450.09-fold greater potency; highly selective G1/S phase cell cycle arrest 2.
EGFR Compound 7h (Ethynylanilino analog)< 100.0Erlotinib~2.0Superior broad-spectrum activity in resistant glioblastoma/leukemia cell lines 3.

Experimental Workflows & Self-Validating Protocols

To ensure robust, reproducible data, the evaluation of these analogues requires orthogonal assays: a biochemical assay to confirm direct target engagement and a cellular assay to verify membrane permeability and physiological efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

Causality & Rationale: Why use TR-FRET over standard colorimetric or luminescent ATP-depletion assays? Fused heterocyclic scaffolds like pyrimido[4,5-d]pyrimidines often exhibit intrinsic auto-fluorescence that confounds standard readouts. TR-FRET introduces a temporal delay before measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the specific signal of kinase-substrate binding.

Self-Validation System: Every plate must include a "No Enzyme" control (defining the assay floor/0% activity) and a "DMSO only" control (defining the assay ceiling/100% activity). A reference inhibitor (e.g., Ibrutinib for BTK) must be run in parallel to validate the assay's dynamic range and sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Dilute pyrimido[4,5-d]pyrimidine analogues in 100% DMSO (3-fold serial dilutions, 10 points). Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent toxicity.

  • Kinase Incubation: Add 5 µL of recombinant kinase (e.g., BTK or CDK2) diluted in 1X buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding between the kinase and the inhibitor.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the specific kinase's apparent Km​ ) and the biotinylated peptide substrate.

  • Phosphorylation Phase: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Quantification: Incubate for 30 minutes. Read on a microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate the ratio of 665/615 nm to determine the IC₅₀.

TRFRET Prep 1. Kinase & Compound Pre-incubation ATP 2. ATP & Substrate Addition Prep->ATP Reaction 3. Phosphorylation Reaction (1h) ATP->Reaction Detection 4. Eu-Antibody & APC Binding Reaction->Detection Read 5. TR-FRET Signal Quantification Detection->Read

Step-by-step TR-FRET kinase assay workflow for evaluating IC50 of inhibitor analogues.

Protocol 2: Cellular Target Engagement & Proliferation Assay (TMD8 / Ramos Cells)

Causality & Rationale: While a biochemical IC₅₀ proves target affinity, it does not account for cellular penetration, metabolic stability, or off-target cytotoxicity. Using TMD8 and Ramos cell lines is a deliberate choice: these are B-cell lymphoma lines highly dependent on BCR/BTK signaling. If a compound inhibits BTK biochemically but fails to arrest TMD8 proliferation, it lacks physiological efficacy 1.

Self-Validation System: Staurosporine (a broad-spectrum kinase inhibitor) is utilized as a positive control for cell death to ensure the cells are responsive, while untreated cells serve as the baseline for 100% viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest TMD8 or Ramos cells in the logarithmic growth phase. Seed at 5,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque plate.

  • Compound Treatment: Add 10 µL of 10X concentrated pyrimido[4,5-d]pyrimidine analogues (ranging from 0.1 nM to 10 µM).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates to the number of metabolically active cells.

  • Analysis: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Normalize data against the DMSO vehicle control to generate dose-response curves.

References

  • Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors.Bioorganic & Medicinal Chemistry / NIH.
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents.Scientia Pharmaceutica / MDPI.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.NIH.

Sources

Mass Spectrometry Fragmentation Patterns for 2,5-Dichloropyrimido[4,5-d]pyrimidine Validation: ESI-HRMS/MS vs. EI-GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publishable Comparison Guide & Application Note Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

2,5-Dichloropyrimido[4,5-d]pyrimidine (C₆H₂Cl₂N₄) is a highly reactive, bifunctional heterocyclic building block frequently utilized in the synthesis of covalent kinase inhibitors and advanced pharmaceutical intermediates[1]. Validating its structural integrity is critical, as positional isomers, mono-chloro impurities, and hydrolysis products can severely confound downstream S_NAr (nucleophilic aromatic substitution) reactions.

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier mass spectrometry (MS) platforms for validating this scaffold: Electrospray Ionization High-Resolution Tandem Mass Spectrometry (ESI-HRMS/MS) and Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) . This guide details the causality behind specific fragmentation pathways, provides self-validating experimental protocols, and establishes a definitive analytical framework for structural confirmation.

Platform Comparison: Soft vs. Hard Ionization Strategies

The choice of ionization technique fundamentally dictates the type of structural information obtained.

  • ESI-HRMS/MS (Soft Ionization): Utilizes a high-voltage electrical field to generate ions at atmospheric pressure. It is the superior choice for determining the exact elemental composition. By producing an intact protonated precursor ion [M+H]+ , ESI allows for high-resolution mass analysis (e.g., via Q-TOF or Orbitrap analyzers) with sub-5 ppm mass accuracy. Collision-Induced Dissociation (CID) then provides controlled, predictable fragmentation [2].

  • EI-GC-MS (Hard Ionization): Bombards the gas-phase sample with 70 eV electrons. This energy vastly exceeds the ionization potential of the molecule, resulting in a highly reproducible, library-matchable fragmentation fingerprint. However, for heavily halogenated heterocycles, the molecular radical cation ( M+∙ ) is often weak or absent due to rapid dissociation.

MS_Workflow cluster_ESI ESI-HRMS/MS (Soft Ionization) cluster_EI EI-GC-MS (Hard Ionization) Sample 2,5-Dichloropyrimido [4,5-d]pyrimidine Prep Sample Prep (Dilution/Extraction) Sample->Prep LC UHPLC Separation Prep->LC GC Capillary GC Separation Prep->GC ESI ESI+ Source [M+H]+ LC->ESI QTOF Q-TOF Mass Analyzer ESI->QTOF Data Structural Validation & Isotope Analysis QTOF->Data EI EI Source (70 eV) M+• GC->EI Quad Quadrupole Analyzer EI->Quad Quad->Data

Fig 1. Comparative analytical workflow for MS validation of 2,5-Dichloropyrimido[4,5-d]pyrimidine.

Isotopic Signatures & Fragmentation Causality

The Di-Chloro Isotopic Fingerprint

Before analyzing fragmentation, the presence of two chlorine atoms must be validated via the isotopic envelope. Chlorine exists naturally as 35Cl (75.78%) and 37Cl (24.22%). The binomial expansion of these probabilities for a di-chloro species results in a distinct M:M+2:M+4 intensity ratio of approximately 100 : 64 : 10 (or 9:6:1). Observing this exact ratio in the precursor ion cluster is the primary self-validation check for the intact scaffold.

Mechanistic Causality in ESI-CID-MS/MS

When the [M+H]+ ion ( m/z 200.9734) is subjected to CID using argon gas, two competing primary pathways emerge based on the applied collision energy (CE):

  • Even-Electron Pathway (Loss of HCl): At lower CE (15-25 eV), the molecule undergoes a concerted rearrangement to expel neutral hydrogen chloride (-35.9767 Da), yielding an even-electron fragment at m/z 164.9967. This is thermodynamically favored due to the stability of the resulting conjugated cation.

  • Radical Cleavage (Loss of Cl•): At higher CE (25-35 eV), homolytic bond cleavage occurs, expelling a chlorine radical (-34.9688 Da) to form a radical cation at m/z 166.0046.

  • Ring Opening: Subsequent fragmentation of the pyrimidine core involves the characteristic expulsion of hydrogen cyanide (HCN, -27.0109 Da), a hallmark of nitrogenous heterocyclic dissociation [3].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 200.9734 F1 Fragment 1 (Even-Electron) [M+H - HCl]+ m/z 164.9967 M->F1 Loss of HCl (-35.98 Da) Collision Energy: 15-25 eV F2 Fragment 2 (Radical) [M+H - Cl•]+• m/z 166.0046 M->F2 Loss of Cl• (-34.97 Da) Collision Energy: 25-35 eV F3 Fragment 3 (Ring Cleavage) [M+H - HCl - HCN]+ m/z 137.9858 F1->F3 Loss of HCN (-27.01 Da) Pyrimidine ring opening

Fig 2. ESI-CID-MS/MS fragmentation pathways for protonated 2,5-Dichloropyrimido[4,5-d]pyrimidine.

Quantitative Data & Fragmentation Tables

The following tables summarize the expected analytical metrics, allowing researchers to rapidly benchmark their instrument's performance against theoretical values.

Table 1: Platform Performance Comparison

MetricESI-HRMS/MS (Q-TOF)EI-GC-MS (Quadrupole)
Primary Ionization [M+H]+ (Soft) M+∙ (Hard)
Mass Accuracy < 5 ppmNominal (~0.1 Da)
Molecular Ion Intensity High (Base Peak)Low to Moderate (< 20%)
Best Used For Exact mass, structural connectivitySpectral library matching, volatility
Sample Matrix Polar solvents (Acetonitrile/Water)Non-polar solvents (DCM/Hexane)

Table 2: Diagnostic ESI-MS/MS Fragmentation Ions (Positive Mode)

Ion TypeFormulaTheoretical m/z Mass DefectRelative Abundance
Precursor [M+H]+ C6​H335​Cl2​N4+​ 200.9734+0.9734100% (Base Peak)
Isotope [M+2+H]+ C6​H335​Cl37ClN4+​ 202.9705+0.9705~64%
Fragment (-HCl) C6​H235​ClN4+​ 164.9967+0.9967High (at CE 20 eV)
Fragment (-Cl•) C6​H335​ClN4+∙​ 166.0046+0.0046Medium (at CE 30 eV)
Fragment (-HCl, -HCN) C5​H35ClN3+​ 137.9858+0.9858Medium (at CE 35 eV)

Validated Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale for the chosen parameters.

Protocol A: ESI-HRMS/MS (Q-TOF) Analysis

Rationale: UHPLC separation prior to ESI is critical to resolve the target compound from mono-chloro synthesis impurities, which exhibit different lipophilicities and could cause ion suppression. Formic acid is used to drive the equilibrium toward the protonated [M+H]+ state.

  • Sample Preparation: Dissolve 2,5-Dichloropyrimido[4,5-d]pyrimidine in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Sub-2 µm (e.g., 2.1 x 50 mm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Source Parameters:

    • Capillary Voltage: +3.5 kV.

    • Desolvation Temperature: 350 °C (Optimized to evaporate the aqueous droplet without thermally degrading the pyrimidine core).

  • MS/MS Acquisition: Isolate m/z 200.97 in the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon collision gas. Argon is selected over Helium due to its higher mass, which provides superior momentum transfer for CID of rigid heterocyclic rings.

  • Self-Validation Step: Verify that the precursor ion exhibits the exact 100:64:10 isotopic ratio before analyzing the MS/MS spectra. If the ratio is skewed, recalibrate the detector to correct for isotopic peak saturation.

Protocol B: EI-GC-MS Analysis

Rationale: The 70 eV electron energy is the universal standard because it matches the de Broglie wavelength of the electrons to the bond lengths of typical organic molecules, maximizing ionization efficiency and allowing direct comparison against NIST libraries.

  • Sample Preparation: Dissolve the sample in anhydrous Dichloromethane (DCM) to a concentration of 10 µg/mL. Causality: DCM is highly volatile and expands moderately in the GC inlet, preventing backflash while ensuring complete vaporization of the analyte.

  • GC Separation:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film). The 5% phenyl stationary phase provides optimal π−π interactions with the pyrimidine ring, preventing peak tailing.

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

  • MS Acquisition:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50–300.

  • Self-Validation Step: Look for the characteristic loss of ClCN (-60.97 Da) from the molecular ion, a hard-ionization specific rearrangement that confirms the presence of the chloro-substituted nitrogenous ring.

Conclusion

For the structural validation of 2,5-Dichloropyrimido[4,5-d]pyrimidine, ESI-HRMS/MS is the superior platform. While EI-GC-MS provides a robust historical fingerprint, the hard ionization process often destroys the molecular ion of heavily halogenated heterocycles. ESI-HRMS/MS preserves the intact [M+H]+ ion, allowing for unequivocal confirmation of the di-chloro isotopic envelope and precise mapping of the pyrimidine ring connectivity through controlled CID fragmentation.

References

  • Bamborough, P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1084-1091. URL: [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. URL: [Link]

  • Ramos, C. I. V., Santana-Marques, M. G., Enes, R. F., Tomé, A. C., Cavaleiro, J. A. S., & Nogueras, M. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 911-919. URL: [Link]

Comparative In Vitro Toxicity and Efficacy Profiles of Pyrimido[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary & Mechanistic Rationale

Pyrimido[4,5-d]pyrimidines represent a privileged class of heterocyclic scaffolds in modern oncology and medicinal chemistry[1]. Due to their structural homology with purines, these derivatives act as potent bioisosteres. This structural mimicry allows them to competitively bind to the ATP-binding pockets of critical kinases, notably Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)[2][3].

The central challenge in developing kinase inhibitors is achieving a favorable therapeutic index—maximizing cytotoxicity against malignant cells while minimizing toxicity to healthy tissue[2]. Traditional chemotherapeutics often lack this selectivity, leading to severe adverse effects such as bone marrow suppression and cardiotoxicity[2]. This guide objectively compares the in vitro toxicity profiles of emerging pyrimido[4,5-d]pyrimidine derivatives against established clinical standards (e.g., Doxorubicin, Roscovitine) and provides self-validating protocols for reproducible screening.

G A Pyrimido[4,5-d]pyrimidine Derivatives B ATP-Binding Pocket (CDK2 / EGFR) A->B Competitive Binding C Kinase Inhibition B->C D Cell Cycle Arrest (G1/S Phase) C->D E Apoptosis Induction C->E

Fig 1: Mechanistic pathway of pyrimido[4,5-d]pyrimidine derivatives acting as kinase inhibitors.

Quantitative Toxicity Profiles: Efficacy vs. Safety

To evaluate the true potential of a compound, we must analyze its Selectivity Index (SI)—the ratio of its toxicity in normal cells to its toxicity in cancer cells.

Target-Specific Kinase Inhibition (CDK2)

CDK2 is essential for the G1/S phase transition in the cell cycle. Aberrant CDK2 activity is a hallmark of tumor proliferation[2]. In vitro biochemical assays comparing 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines against Roscovitine demonstrate superior target affinity[2].

Table 1: Comparative CDK2 Inhibitory Activity

Compound / DrugTargetIC50 (µM)Selectivity / Notes
Roscovitine (Standard) CDK20.45Broad-spectrum CDK inhibitor[2]
Derivative 7f CDK20.05Highly selective; 9x more potent than standard[2]
Derivative 7e CDK20.25Strong inhibition, moderate selectivity[2]
Derivative 7a CDK20.31Strong inhibition, moderate selectivity[2]
Broad-Spectrum Cytotoxicity and Cellular Selectivity

A critical metric for drug viability is its cytotoxicity profile across diverse cell lines. The table below compares a novel pyrimido[4,5-d]pyrimidine derivative (Compound 3b) against Doxorubicin (DOX) across colorectal (HCT-116), hepatic (HepG2), and breast (MCF-7) carcinoma lines, alongside normal human fetal lung fibroblasts (WI38)[4].

Table 2: In Vitro Cytotoxicity (IC50 in µM) Across Cell Lines

Cell LineTissue OriginDOX (Standard) IC50Compound 3b IC50Causality / Observation
WI38 Normal Fibroblast6.72 ± 0.575.21 ± 3.9Safety: 3b shows ~11x lower toxicity in healthy cells[4].
HCT-116 Colorectal Cancer5.23 ± 0.39.15 ± 0.7Efficacy: Comparable anti-proliferative effect[4].
HepG2 Hepatocellular Carcinoma4.50 ± 0.213.20 ± 1.1Efficacy: Moderate potency; avoids severe hepatotoxicity[4].
MCF-7 Breast Cancer4.17 ± 0.27.58 ± 0.6Efficacy: High sensitivity to pyrimidine derivatives[4].

Expert Insight: While Doxorubicin exhibits potent pan-cytotoxicity (low IC50 across all lines, including normal WI38 cells), Compound 3b demonstrates a significantly wider therapeutic window. This validates the structural optimization of the pyrimido[4,5-d]pyrimidine core to reduce off-target toxicity while maintaining anti-tumor efficacy[4].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent false positives or negatives.

Workflow S1 1. Cell Seeding (Log-phase growth) S2 2. Compound Treatment (Serial dilutions) S1->S2 S3 3. MTT Addition (Metabolic reduction) S2->S3 S4 4. Formazan Solubilization (DMSO addition) S3->S4 S5 5. Absorbance Reading (OD at 570 nm) S4->S5 S6 6. IC50 Calculation (Non-linear regression) S5->S6

Fig 2: Self-validating high-throughput in vitro cytotoxicity screening workflow.

High-Throughput In Vitro Cytotoxicity (MTT) Protocol

Objective: Quantify the IC50 values of pyrimido[4,5-d]pyrimidine derivatives. Causality Principle: The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. This reaction only occurs in metabolically active cells, providing a direct, quantifiable proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culturing & Seeding:

    • Action: Seed cells (e.g., MCF-7, WI38) at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

    • Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing contact inhibition from skewing viability data.

  • Compound Preparation & Treatment:

    • Action: Dissolve pyrimido[4,5-d]pyrimidine derivatives in DMSO (final DMSO concentration <0.1% v/v). Perform serial dilutions (0.1, 1, 10, 50, 100 µM). Incubate for 48 hours.

    • Causality: Maintaining DMSO below 0.1% prevents solvent-induced baseline toxicity. Serial dilutions are mandatory to capture the sigmoidal dose-response curve required for accurate non-linear regression (IC50 calculation).

  • Internal Controls (Self-Validation):

    • Action: Include a Vehicle Control (0.1% DMSO), a Positive Control (Doxorubicin), and a Blank (media only).

    • Causality: The Vehicle Control normalizes 100% viability. The Positive Control verifies assay sensitivity. The Blank subtracts background absorbance from phenol red in the media.

  • MTT Addition & Solubilization:

    • Action: Add 10 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours in the dark. Remove media and add 100 µL DMSO to solubilize formazan.

    • Causality: Formazan is insoluble in aqueous media; DMSO disrupts the cell membrane and fully dissolves the crystals, ensuring a homogenous solution for accurate spectrophotometry.

  • Quantification:

    • Action: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., via GraphPad Prism).

Conclusion

The comparative in vitro data robustly supports the development of pyrimido[4,5-d]pyrimidine derivatives as next-generation targeted therapeutics. By acting as highly selective kinase inhibitors, these compounds achieve nanomolar efficacy against specific targets (e.g., CDK2) while demonstrating a vastly superior safety profile in normal fibroblasts compared to traditional chemotherapeutics like Doxorubicin.

References

  • Title: Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: PubMed Central (PMC) / Scientific Reports URL: [Link]

  • Title: Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: MDPI Molecules URL: [Link]

  • Title: Recent Developments in the Synthetic Chemistry of Pyrimido [4, 5-d] pyrimidine Derivatives: A Systematic Review Source: International Journal of Scientific Research in Science and Technology URL: [Link]

Sources

Efficacy comparison of pyrimido[4,5-D]pyrimidine vs purine scaffolds in oncology

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: Pyrimido[4,5-d]pyrimidine vs. Purine Scaffolds in Oncology

As the oncology drug development landscape shifts toward highly selective kinase inhibitors and antimetabolites, the choice of the core heterocyclic scaffold dictates both the pharmacokinetic viability and the pharmacodynamic precision of a therapeutic agent. Historically, the purine scaffold (a 5+6 fused imidazo-pyrimidine system) has been the gold standard for designing ATP-competitive inhibitors[1]. However, the emergence of the pyrimido[4,5-d]pyrimidine scaffold (a dense, nitrogen-rich 6+6 fused bicyclic system) has introduced a new paradigm in overcoming kinome cross-reactivity and acquired resistance mechanisms[2][3].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their efficacy, summarizing quantitative data, and outlining the self-validating experimental protocols required to evaluate them.

Structural & Mechanistic Causality

The fundamental difference between purine and pyrimido[4,5-d]pyrimidine scaffolds lies in their spatial geometry and electron density, which directly dictate how they interact with the ATP-binding pocket (hinge region) of oncogenic kinases.

  • Purine Scaffolds (5+6 Fused System): As endogenous ATP mimetics, purine derivatives readily dock into the ATP-binding site of most kinases. While this guarantees baseline affinity, it often results in poor selectivity across the kinome, leading to off-target toxicity. Furthermore, point mutations in the kinase gatekeeper residues can easily sterically clash with standard purine analogs[1].

  • Pyrimido[4,5-d]pyrimidine Scaffolds (6+6 Fused System): The fusion of two pyrimidine rings increases the planarity and lipophilicity of the molecule. This structural rigidity allows the scaffold to insert deeper into the hydrophobic pockets of kinases (such as EGFR and CDK2)[2]. The dense arrangement of nitrogen atoms provides a unique, highly customizable hydrogen-bonding profile that can be fine-tuned to selectively target mutant kinases (e.g., EGFR L858R/T790M) while sparing wild-type variants[4].

KinaseBinding Kinase Kinase Hinge Region (ATP Binding Pocket) ATP Endogenous ATP ATP->Kinase Natural Substrate Purine Purine Scaffold (5+6 System) Purine->Kinase Broad Competitive Inhibition Outcome1 Standard Efficacy (Susceptible to Resistance) Purine->Outcome1 Pyrimido Pyrimido[4,5-d]pyrimidine (6+6 System) Pyrimido->Kinase Deep Pocket Insertion & High Planarity Outcome2 Enhanced Selectivity (e.g., Mutant EGFR, CDK2) Pyrimido->Outcome2

Caption: Mechanistic divergence of Purine vs. Pyrimido[4,5-d]pyrimidine scaffolds in kinase ATP-binding pockets.

Quantitative Efficacy Comparison

Experimental data demonstrates that optimizing the pyrimido[4,5-d]pyrimidine core yields superior biochemical potency and selectivity compared to classic purine-based inhibitors (such as Roscovitine) across several critical oncologic targets[4][5].

Table 1: Comparative In Vitro Efficacy (IC₅₀) against Key Oncogenic Targets

Scaffold TypeRepresentative Compound / DrugTarget KinaseBiochemical IC₅₀ (µM)Cellular Efficacy / Notes
Purine (Reference) Roscovitine (Seliciclib)CDK20.70Broad CDK inhibitor; dose-limiting toxicities due to off-target effects.
Pyrimido[4,5-d]pyrimidine Compound 7f (Trisubstituted)CDK20.05 >10-fold more potent than Roscovitine; high selectivity over CDK4[5].
Purine (Reference) Generic Purine AnalogEGFR (WT)~0.10 - 0.50Poor selectivity between Wild-Type and Mutant EGFR.
Pyrimido[4,5-d]pyrimidine N-propenone substituted derivativeEGFR (L858R/T790M)< 0.01 Covalent binding to Cys797; highly selective for double-mutant EGFR[4].

Data Synthesis: The 6+6 bicyclic system of pyrimido[4,5-d]pyrimidine allows for the strategic placement of electrophilic warheads (like N-propenone) to target specific cysteine residues in mutant kinases, a feat that is sterically constrained in many classical purine scaffolds[4].

Self-Validating Experimental Methodologies

To objectively evaluate and compare these scaffolds, researchers must employ a self-validating experimental loop. A biochemical assay alone is insufficient due to the risk of compound aggregation (false positives). Therefore, biochemical potency must be correlated with cellular target engagement and phenotypic anti-proliferative effects.

Protocol A: Cell-Free Kinase Activity Profiling (ADP-Glo Assay)

Causality: We utilize the ADP-Glo luminescent assay rather than radiometric ³³P-ATP assays because it provides a universal, high-throughput readout of ATP consumption, directly quantifying the competitive displacement of ATP by the scaffold regardless of the specific peptide substrate used.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the pyrimido[4,5-d]pyrimidine and purine compounds in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., CDK2/Cyclin E or EGFR L858R) to the wells. Incubate at room temperature for 30 minutes to allow scaffold binding and pocket insertion.

  • Reaction Initiation: Add ultra-pure ATP (at the specific Kₘ for the kinase) and the appropriate substrate. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence. Plot log(inhibitor) vs. response to calculate the IC₅₀.

Protocol B: Orthogonal Cellular Validation (Target Engagement & Proliferation)

Causality: To confirm that the scaffold is cell-permeable and that cytotoxicity is mechanistically driven by the intended kinase inhibition (rather than off-target membrane disruption), we couple a CellTiter-Glo viability assay with Western Blotting for downstream signaling markers (e.g., p-Rb for CDK2, p-ERK for EGFR).

  • Cell Seeding: Seed target cancer cells (e.g., A549 for EGFR, MCF-7 for CDK2) at 3,000 cells/well in 96-well plates. Incubate overnight.

  • Compound Treatment: Treat cells with the calculated IC₅₀, 10x IC₅₀, and 100x IC₅₀ of the respective scaffolds for 72 hours.

  • Viability Readout (Phenotype): Add CellTiter-Glo reagent, lyse cells for 10 minutes on a shaker, and measure luminescence to determine the cellular EC₅₀.

  • Target Engagement (Mechanism): In a parallel 6-well plate, treat cells for 4 hours. Lyse cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with phospho-specific antibodies (e.g., anti-phospho-Rb Ser807/811) to confirm that the pyrimido[4,5-d]pyrimidine scaffold is actively inhibiting the kinase in situ.

Workflow Step1 1. Scaffold Synthesis (Purine vs Pyrimido-pyrimidine) Step2 2. Cell-Free Kinase Assay (Biochemical IC50 via ADP-Glo) Step1->Step2 Biochemical Potency Step3 3. Cellular Proliferation (Phenotypic EC50 via CellTiter-Glo) Step2->Step3 Cellular Translation Step4 4. Target Engagement (Mechanistic Proof via Western Blot) Step3->Step4 Confirm Mechanism Validation Self-Validating Loop: Correlate IC50, EC50, and p-Target Step4->Validation Data Synthesis Validation->Step1 Structure Optimization

Caption: Self-validating experimental workflow for evaluating oncology scaffolds.

Conclusion

While purine scaffolds remain foundational in oncology, the pyrimido[4,5-d]pyrimidine framework offers a distinct evolutionary advantage for next-generation targeted therapies. By leveraging its 6+6 fused ring system, drug developers can achieve enhanced planarity, deeper ATP-pocket insertion, and highly specific hydrogen-bonding interactions. As demonstrated by its superior IC₅₀ profiles against targets like CDK2 and mutant EGFR, the pyrimido[4,5-d]pyrimidine scaffold is highly effective at circumventing the resistance and selectivity bottlenecks traditionally associated with purine analogs.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Oriental Journal of Chemistry URL:[Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL:[Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Safety Operating Guide

2,5-Dichloropyrimido[4,5-D]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized bicyclic halogenated heterocyclic compound, 2,5-Dichloropyrimido[4,5-d]pyrimidine (CAS: 1260666-37-2) is a critical building block in pharmaceutical synthesis and drug development[1]. However, the very features that make it synthetically valuable—its highly reactive chlorine atoms and electron-deficient pyrimido-pyrimidine core—also make it a significant logistical and safety challenge during disposal.

This guide provides drug development professionals and laboratory managers with a definitive, self-validating operational plan for the safe handling, segregation, and disposal of 2,5-Dichloropyrimido[4,5-d]pyrimidine, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile & Hazard Causality

To manage a chemical safely, one must understand the causality behind its reactivity.

  • Mechanistic Reactivity: The pyrimido[4,5-d]pyrimidine ring system is highly electron-deficient. The two chlorine atoms at the 2 and 5 positions are highly susceptible to nucleophilic aromatic substitution. While this is the intended mechanism for cross-coupling reactions in drug discovery, it means the waste compound can react exothermically if inadvertently mixed with strong nucleophiles, bases, or oxidizing agents in a waste carboy.

  • Combustion Byproducts: Because it is a halogenated organic compound, improper incineration or accidental fires involving 2,5-Dichloropyrimido[4,5-d]pyrimidine will release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO)[2][3].

  • Environmental Persistence: Halogenated organics are notoriously persistent in the environment and can rapidly leach into groundwater if improperly landfilled[4]. Consequently, the EPA mandates that wastewater treatment plants cannot process these lab-grade chemicals[5].

Operational Workflow: From Bench to Disposal

Proper disposal begins the moment the chemical is utilized at the bench. Follow this step-by-step methodology to ensure a self-validating chain of custody for your hazardous waste.

Step 1: Bench-Level Segregation Never pour 2,5-Dichloropyrimido[4,5-d]pyrimidine or its solutions down the drain[5]. It must be strictly segregated from aqueous waste streams (acids, bases, and heavy metals)[6]. Mixing halogenated organics with aqueous acids or bases can result in violent, gas-evolving reactions[5][6].

Step 2: Solvent Compatibility & Bulking In most workflows, this compound will be dissolved in an organic solvent.

  • If dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), collect it in the designated Halogenated Organic Waste carboy (often color-coded green)[6].

  • Critical Causality: If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Methanol), the presence of the chlorinated pyrimidine dictates that the entire mixture must now be treated as halogenated waste[7]. Mixing halogenated and non-halogenated streams needlessly increases disposal costs, as the entire bulk must undergo specialized high-temperature incineration[7].

Step 3: RCRA-Compliant Labeling Under EPA Subpart K (40 CFR Part 262), containers must be clearly labeled[8]. Do not use vague terms like "spent solvent." The label must explicitly state "Halogenated Organic Waste" and list "2,5-Dichloropyrimido[4,5-d]pyrimidine" alongside the primary solvents[8]. This provides emergency responders with the exact chemical profile needed to dictate their response in an emergency[8].

Step 4: Satellite Accumulation Management Store the waste in tightly capped, chemically compatible containers (e.g., HDPE or amber glass) with secondary containment[7]. Utilize emission-preventing safety funnels to prevent volatile organic compounds (VOCs) from escaping into the fume hood system, which poses both a health and environmental hazard[5].

Destruction Protocol: Why Incineration?

Because 2,5-Dichloropyrimido[4,5-d]pyrimidine contains a high mass percentage of chlorine, it cannot be disposed of via standard fuel blending or land disposal[2][9]. The EPA-mandated Best Demonstrated Available Technology (BDAT) for high-chlorine content organic waste is rotary kiln incineration [2].

During this process, the waste is subjected to extreme temperatures to break the robust carbon-halogen bonds. Because this generates massive amounts of hydrogen chloride (HCl) gas, the incinerator must be equipped with a high-efficiency caustic scrubber to neutralize the acid before exhaust is released into the atmosphere[2].

Waste Stream Comparison

To aid in laboratory logistics, the following table summarizes the quantitative and qualitative differences between standard lab waste streams when handling this compound.

Waste CategoryPrimary ConstituentsMandated Disposal MethodCost/Complexity2,5-Dichloropyrimido[4,5-d]pyrimidine Compatibility
Halogenated Organic Chlorinated/Fluorinated solvents (DCM, Chloroform)Rotary Kiln Incineration with Caustic Scrubbing[2]HighPrimary Stream - Must be collected here[6].
Non-Halogenated Organic Methanol, Acetone, Hexanes, Toluene[7]Standard Incineration / Fuel BlendingModerateIncompatible - Mixing forces the entire stream to be treated as halogenated[7].
Aqueous (Inorganic) Acids, Bases, Heavy Metals[6]Neutralization / PrecipitationLow to ModerateIncompatible - Risk of toxic gas release; strictly prohibit mixing[5][6].

Spill Response & Emergency Protocols

A self-validating protocol ensures that a spill is not only cleaned but that the environment is verified safe afterward.

  • Evacuate & Ventilate: Immediately increase fume hood ventilation. If the spill is outside a hood, evacuate the immediate area to prevent inhalation of potentially aerosolized particulates.

  • Inert Containment: Do not use combustible materials (like standard paper towels) for large spills. Use inert absorbent materials (e.g., vermiculite, dry sand, or specialized hazmat pads).

  • Mechanical Cleanup: Sweep up the absorbed mixture using non-sparking tools. Place the contaminated absorbent into a sealable, secondary hazardous waste container.

  • Validation Step: Swab the spill zone with a compatible solvent (e.g., a small amount of isopropanol on a clean wipe). Place the swab into the halogenated waste container. This ensures no residual reactive material remains on the bench surface.

Waste Segregation Workflow

The following diagram illustrates the logical decision-making process for segregating 2,5-Dichloropyrimido[4,5-d]pyrimidine waste to ensure EPA compliance.

G Start 2,5-Dichloropyrimido[4,5-d]pyrimidine Waste Generated Decision1 Is the waste mixed with aqueous solutions? Start->Decision1 Aqueous Separate Organic/Aqueous Phases via Extraction Decision1->Aqueous Yes Decision2 Are the bulk solvents halogenated? Decision1->Decision2 No Aqueous->Decision2 Organic Phase Halogenated Halogenated Organic Waste Stream (Green Label) Decision2->Halogenated Yes (e.g., DCM) NonHalogenated Treat Entire Volume as Halogenated (Contaminated) Decision2->NonHalogenated No (e.g., EtOAc) Incineration High-Temp Rotary Kiln Incineration (Caustic Scrubbing) Halogenated->Incineration EPA RCRA Compliant NonHalogenated->Halogenated

Workflow for the RCRA-compliant segregation and disposal of 2,5-Dichloropyrimido[4,5-d]pyrimidine.

References

  • 5, Calpaclab.

  • 2, U.S. Environmental Protection Agency (EPA).

  • 6, Bucknell University.

  • 8, U.S. Environmental Protection Agency (EPA). 5.7, Hazardous Waste Experts. 6.4, U.S. Environmental Protection Agency (EPA).

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dichloropyrimido[4,5-D]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of science requires an unwavering commitment to safety. This guide provides essential, direct guidance on the safe handling of 2,5-Dichloropyrimido[4,5-D]pyrimidine, a heterocyclic compound with potential applications in drug development.[1] While specific toxicological data for this compound is not extensively available, its structure, containing a chlorinated pyrimidine core, necessitates a cautious and well-defined safety protocol. This document synthesizes established safety principles for analogous chemical structures to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Core Principles

Given the presence of chloro- and pyrimidine groups, 2,5-Dichloropyrimido[4,5-D]pyrimidine should be treated as a potentially hazardous substance. Based on data from similar compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[2][3] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

The foundational principles for handling this compound are:

  • Avoid all personal contact: This includes inhalation, ingestion, and skin or eye contact.[4][5]

  • Work in a controlled environment: All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Utilize appropriate Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the recommended PPE for handling 2,5-Dichloropyrimido[4,5-D]pyrimidine.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust be worn at all times in the laboratory to protect against splashes and airborne particles.[6][9] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection Chemical-Resistant Lab CoatA flame-retardant lab coat is recommended. It should be fully buttoned to provide maximum coverage.[6]
Nitrile GlovesRecommended for their resistance to a broad range of chemicals.[6][8] Gloves should be inspected for any signs of degradation before use and changed frequently. For prolonged or immersive contact, consider double-gloving.[6]
Respiratory Protection Chemical Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or dust.[6]
NIOSH-Approved RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of 2,5-Dichloropyrimido[4,5-D]pyrimidine in the laboratory. The following diagram illustrates the key stages of this process.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Spill Management and Disposal receiving Receiving: Verify container integrity. Confirm labeling. storage Storage: Cool, dry, well-ventilated area. Away from incompatible materials (e.g., strong oxidizing agents). [2, 3] receiving->storage Store Immediately ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handling: Use compatible tools. Avoid dust formation. [5] fume_hood->handling hand_wash Wash Hands Thoroughly After Handling handling->hand_wash waste_collection Waste Collection: Collect contaminated PPE and materials as hazardous waste. [1] hand_wash->waste_collection spill Spill Response: Evacuate and ventilate. Contain spill with inert absorbent material. [6] spill->waste_collection disposal Disposal: Dispose of in a sealed, labeled hazardous waste container according to institutional and local regulations. [2, 10] waste_collection->disposal

Caption: Workflow for the Safe Handling of 2,5-Dichloropyrimido[4,5-D]pyrimidine.

Detailed Step-by-Step Protocols
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use compatible tools such as spatulas and glassware.[6]

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[4][6]

  • Container: Store the compound in a tightly closed, properly labeled container.[2][7]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[2][9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[2][10]

  • Evacuation and Ventilation: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[7]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.[7]

  • Cleanup: Clean the spill area with a suitable decontamination solution.

  • Disposal: Collect all contaminated materials, including absorbent materials and disposable PPE, in a sealed and labeled hazardous waste container for proper disposal.[6][7]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[6]

  • Waste Containers: Place these materials in a sealed, labeled hazardous waste bag or container.[6]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[11][12]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

By adhering to these safety protocols, researchers can confidently and safely handle 2,5-Dichloropyrimido[4,5-D]pyrimidine, ensuring a secure laboratory environment conducive to scientific discovery.

References

  • Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Fisher Scientific. (2014, January 13). SAFETY DATA SHEET - 2,5-Dichloropyrimidine.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2,5-Diamino-4,6-dichloropyrimidine.
  • Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET - 2,5-Dichloropyrimidine.
  • Benchchem. Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
  • Benchchem. Personal protective equipment for handling Pyrimido[5,4-c]pyridazine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Dichlorprop.
  • ThermoFisher Scientific. (2026, January 16). SAFETY DATA SHEET - Pyrimidine.
  • TCI Chemicals. (2025, September 1). SAFETY DATA SHEET - 2,5-Dichloropyrimidine.
  • Santa Cruz Biotechnology. 2,4-Dichloro-5-methylpyrimidine - Safety Data Sheet.
  • Santa Cruz Biotechnology. 2,4-Dichloropyrimidine - Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (JP). 2,5-Dichloropyrimidine | 22536-67-0.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties.
  • Occupational Safety and Health Administration. Personal Protective Equipment.
  • PubChem. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531.
  • Fisher Scientific Company. (2009, September 22). SAFETY DATA SHEET - 4,6-Dichloropyrimidine.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • The Chlorine Institute. (2001, November). Pamphlet 065 - Personal Protective Equipment for Chlor-Alkali Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.